6-nitro-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
6-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZSGBVGJNEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410168 | |
| Record name | 6-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-13-6 | |
| Record name | 6-Nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available and predicted spectroscopic data for the compound 6-nitro-1H-indole-3-carbaldehyde. Due to the limited availability of comprehensive, published experimental data for this specific molecule, this document combines known information with data from structurally similar compounds to offer a predictive overview for researchers. This guide includes tabulated spectroscopic data, a generalized experimental protocol for spectroscopic analysis of indole derivatives, and a workflow diagram for spectroscopic characterization.
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This document aims to provide a centralized resource for the spectroscopic properties of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. The predictions are based on the known spectra of indole-3-carbaldehyde and the expected electronic effects of the nitro group at the 6-position.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | 12.0 - 12.5 | br s | - |
| H-2 | 8.3 - 8.5 | s | - |
| H-4 | 8.0 - 8.2 | d | ~8.5 |
| H-5 | 8.1 - 8.3 | dd | ~8.5, ~2.0 |
| H-7 | 8.8 - 9.0 | d | ~2.0 |
| CHO | 10.0 - 10.2 | s | - |
Note: Predicted values are for a spectrum recorded in DMSO-d₆.
¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for this compound are presented below. These are estimated based on the known spectrum of indole-3-carbaldehyde and the substituent effects of the nitro group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 120 - 125 |
| C-3a | 125 - 130 |
| C-4 | 122 - 127 |
| C-5 | 118 - 123 |
| C-6 | 145 - 150 |
| C-7 | 115 - 120 |
| C-7a | 135 - 140 |
| CHO | 185 - 190 |
Note: Predicted values are for a spectrum recorded in DMSO-d₆.
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for this compound are listed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (aldehyde) | Stretching | 1660 - 1690 |
| C=C (aromatic) | Stretching | 1580 - 1620 |
| N-O (nitro) | Asymmetric Stretching | 1500 - 1550 |
| N-O (nitro) | Symmetric Stretching | 1330 - 1370 |
Mass Spectrometry
The predicted key mass spectral data for this compound are provided below. The fragmentation pattern is expected to be influenced by the nitro and aldehyde groups.
| Parameter | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Predicted [M]+• | m/z 190 |
| Predicted [M+H]⁺ | m/z 191 |
| Predicted Major Fragments | m/z 160 ([M-NO]⁺), 144 ([M-NO₂]⁺), 132, 116 |
Experimental Protocols
As specific experimental protocols for the spectroscopic analysis of this compound are not available, a general procedure for the characterization of indole derivatives is provided.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
General Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 6-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectral data based on the analysis of related compounds, details the experimental protocols for acquiring such data, and presents a logical framework for spectral interpretation.
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and synthesis. NMR spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra, aiding researchers in the unambiguous identification and characterization of this important molecule.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive, publicly available experimental dataset for this compound is not readily found in the scientific literature, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the known spectral data of indole-3-carbaldehyde and the expected electronic effects of the nitro substituent at the C6 position. The spectra are referenced to a standard experimental setup using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~12.5 | br s | - |
| H2 | ~8.5 | s | - |
| H4 | ~8.3 | d | ~8.8 |
| H5 | ~8.1 | dd | ~8.8, ~2.0 |
| H7 | ~8.9 | d | ~2.0 |
| CHO | ~10.0 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~120 |
| C3a | ~125 |
| C4 | ~122 |
| C5 | ~118 |
| C6 | ~145 |
| C7 | ~115 |
| C7a | ~138 |
| CHO | ~186 |
Experimental Protocols
The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Spectral Interpretation and Structural Elucidation
The interpretation of the NMR spectra of this compound relies on understanding the influence of the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups on the electron density of the indole ring system.
¹H NMR Spectrum Interpretation
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the N-H proton, and the aldehyde proton.
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a sharp singlet far downfield, typically around 10.0 ppm.
-
Indole N-H Proton (H1): The proton on the nitrogen atom is also significantly deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding with the solvent. Its chemical shift is expected to be around 12.5 ppm in DMSO-d₆.
-
Proton at C2 (H2): This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom of the pyrrole ring, leading to a downfield shift. It is expected to appear as a singlet around 8.5 ppm.
-
Benzene Ring Protons (H4, H5, H7): The electron-withdrawing nitro group at C6 strongly influences the chemical shifts of the protons on the benzene ring.
-
H7: This proton is ortho to the nitro group and is expected to be the most deshielded of the benzene ring protons, appearing as a doublet around 8.9 ppm due to coupling with H5.
-
H5: This proton is meta to the nitro group and will appear as a doublet of doublets due to coupling with both H4 (ortho-coupling) and H7 (meta-coupling). It is expected around 8.1 ppm.
-
H4: This proton is para to the nitro group and will be deshielded, appearing as a doublet around 8.3 ppm due to ortho-coupling with H5.
-
¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Aldehyde Carbonyl Carbon (CHO): The carbonyl carbon of the aldehyde group is the most deshielded carbon in the spectrum, appearing at approximately 186 ppm.
-
Carbons of the Indole Ring: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the electron-withdrawing substituents.
-
C6: The carbon directly attached to the nitro group will be significantly deshielded, with an expected chemical shift around 145 ppm.
-
C2 and C7a: These carbons, being in close proximity to the nitrogen atom and part of the aromatic system, will also resonate at downfield positions.
-
The remaining carbons of the indole ring will appear in the aromatic region of the spectrum, with their specific chemical shifts determined by the overall electronic environment.
-
Mandatory Visualizations
The following diagrams illustrate the key relationships for interpreting the NMR spectra of this compound.
Caption: Molecular structure and atom numbering scheme.
Caption: Predicted proton-proton coupling interactions.
Caption: Expected regions for ¹³C NMR signals.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 6-nitro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-nitro-1H-indole-3-carbaldehyde. It includes a comprehensive breakdown of characteristic vibrational frequencies, a detailed experimental protocol for obtaining the spectrum, and workflow visualizations to aid in understanding the analytical process.
Introduction
This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds[1][2]. The addition of a nitro group (NO₂) and a carbaldehyde (CHO) group to the indole ring introduces specific functionalities that are crucial for its chemical reactivity and potential pharmacological activity.
FT-IR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FT-IR spectrum provides a unique molecular fingerprint. This guide details the expected FT-IR absorption bands for this compound, enabling its unambiguous identification and characterization.
Molecular Structure and Key Functional Groups
The FT-IR spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The primary groups contributing to the spectrum are the indole ring, the aldehyde group, and the nitro group.
Caption: Key functional groups of this compound.
FT-IR Spectral Data Summary
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on established data for indole derivatives, aromatic nitro compounds, and aldehydes[1][3][4].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretching | Indole N-H |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Aromatic C-H |
| ~2850 & ~2750 | Weak (doublet) | C-H Stretching (Fermi resonance) | Aldehyde C-H |
| ~1660 | Strong | C=O Stretching | Aldehyde C=O |
| 1600 - 1585 | Medium-Strong | C=C Stretching | Aromatic Ring |
| 1500 - 1400 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1520 | Strong | Asymmetric NO₂ Stretching | Nitro Group |
| ~1350 | Strong | Symmetric NO₂ Stretching | Nitro Group |
| Below 900 | Medium-Strong | =C-H Bending (out-of-plane) | Aromatic Ring |
Analysis of Key Peaks:
-
N-H Stretching: A peak around 3406 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring[1].
-
Aldehyde Group: The strong absorption band around 1660 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the aldehyde. Additionally, two weaker bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ due to the C-H stretch of the aldehyde group, which often appears as a doublet due to Fermi resonance[3].
-
Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands. The asymmetric stretching vibration appears at a higher frequency (around 1520 cm⁻¹) compared to the symmetric stretching vibration (around 1350 cm⁻¹)[3].
-
Aromatic Ring: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The characteristic aromatic C=C ring stretching vibrations produce bands in the 1600-1400 cm⁻¹ range[1][3]. Out-of-plane C-H bending vibrations appear at lower wavenumbers (below 900 cm⁻¹).
Experimental Protocol: FT-IR Analysis of a Solid Sample
This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method[5][6][7].
4.1 Materials and Equipment
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Spatula and analytical balance
-
Sample: this compound (2-3 mg)
4.2 Procedure
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient air and the instrument optics. This will be automatically subtracted from the sample spectrum[8].
-
Sample Preparation:
-
Weigh approximately 2-3 mg of the solid sample.
-
Weigh approximately 200-300 mg of dry, IR-grade KBr. The sample concentration in KBr should be around 1%[6].
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation[7].
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet[5].
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, thoroughly clean the mortar, pestle, and die components with an appropriate solvent (e.g., acetone or ethanol) and dry them completely to prevent cross-contamination.
-
Visualized Workflow for FT-IR Analysis
The following diagram illustrates the logical flow of the experimental protocol for FT-IR analysis.
Caption: Experimental workflow for solid-state FT-IR analysis.
Conclusion
The FT-IR spectrum of this compound provides distinct and identifiable absorption bands corresponding to its key functional groups. The strong characteristic peaks for the N-H, C=O, and NO₂ groups, in conjunction with the absorptions from the aromatic indole core, allow for confident structural confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of chemical synthesis, quality control, and drug development for the characterization of this and structurally related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Mass Spectrometry Fragmentation Analysis of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitro-1H-indole-3-carbaldehyde is a member of the nitroindole class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and metabolic studies. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles for nitroaromatic compounds and indole derivatives.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆N₂O₃
-
Molecular Weight: 190.16 g/mol
-
CAS Number: 10553-13-6
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways initiated by the ionization of the molecule to form the molecular ion (M⁺•). The presence of the nitro group and the indole-3-carbaldehyde moiety will govern the subsequent fragmentation steps.
The molecular ion (m/z 190) is anticipated to be observable. The primary fragmentation pathways are predicted to involve the loss of the nitro group and the formyl group. Aromatic nitro compounds characteristically lose NO₂ (46 Da) and NO (30 Da).[1][2] Indole-3-carbaldehydes are known to undergo decarbonylation with the loss of CO (28 Da).[3][4][5]
Key Fragmentation Pathways:
-
Loss of the Nitro Group: The initial fragmentation is likely to be the loss of a nitro radical (•NO₂) to form a cation at m/z 144. This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 116.
-
Loss of Nitric Oxide: An alternative pathway involves the loss of nitric oxide (NO) from the molecular ion, leading to a fragment at m/z 160. This is a common fragmentation for aromatic nitro compounds.[1]
-
Loss of the Formyl Group: The loss of the formyl radical (•CHO) from the molecular ion would result in a fragment at m/z 161.
-
Decarbonylation: The molecular ion can undergo decarbonylation to produce a fragment at m/z 162.
Subsequent fragmentations of the primary fragments will lead to smaller ions, providing a detailed fingerprint for the molecule.
Quantitative Data Summary
The following table summarizes the predicted key fragments, their m/z values, and the corresponding neutral losses for this compound.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 190 | [M]⁺• (C₉H₆N₂O₃)⁺• | - |
| 162 | [M - CO]⁺• | CO |
| 161 | [M - CHO]⁺ | •CHO |
| 160 | [M - NO]⁺ | NO |
| 144 | [M - NO₂]⁺ | •NO₂ |
| 116 | [M - NO₂ - CO]⁺ | •NO₂, CO |
| 89 | [C₇H₅]⁺ | •NO₂, CO, HCN |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for acquiring the mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source is recommended.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-300
-
Scan Rate: 1 scan/second
4. Sample Introduction:
-
The sample can be introduced via a direct insertion probe (DIP) or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. For direct insertion, a small aliquot of the sample solution is applied to the probe, the solvent is evaporated, and the probe is inserted into the ion source.
5. Data Acquisition and Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. The relative abundances of the ions should be recorded. The acquired spectrum can be compared to a library of known spectra for confirmation, if available.
Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway for this compound.
Logical Relationship of Fragmentation
Caption: Logical workflow of EI-MS analysis for this compound.
References
Theoretical and Computational Insights into 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 6-nitro-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Drawing upon established methodologies for similar nitro-indole derivatives, this document details the expected structural, spectroscopic, and electronic properties as elucidated by Density Functional Theory (DFT) calculations. Experimental protocols for synthesis and characterization, adapted from related compounds, are also presented to facilitate further research and application.
Core Concepts: An Overview
This compound belongs to the indole family, a class of heterocyclic compounds prevalent in biologically active molecules. The presence of a nitro group (-NO₂) and a carbaldehyde group (-CHO) on the indole scaffold significantly influences its electronic distribution, reactivity, and potential as a pharmacophore. Theoretical studies, particularly DFT calculations, are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic behavior, offering insights that can guide synthetic efforts and drug design.
A closely related isomer, 4-nitro-1H-indole-carboxaldehyde (NICA), has been subject to extensive spectroscopic and DFT analysis. The findings from the study of NICA serve as a strong predictive model for the properties of this compound, given the similar electronic effects of the nitro group on the indole ring system.
Predicted Molecular Geometry and Structural Parameters
The optimized molecular structure of this compound is predicted using DFT calculations, likely employing a functional such as B3LYP with a basis set like cc-pVTZ, which has been shown to provide accurate results for similar molecules[1]. The key bond lengths and angles are summarized below, with values from the experimental and theoretical study of 4-nitro-1H-indole-carboxaldehyde presented for comparison.
| Structural Parameter | Predicted Value for this compound (Analogous to 4-nitro isomer) | Experimental Value (4-nitro-indole-3-carboxaldehyde)[1] | Theoretical Value (4-nitro-indole-3-carboxaldehyde, B3LYP/cc-pVTZ)[1] |
| Bond Lengths (Å) | |||
| N1-C2 | ~1.35 | 1.334 | 1.354 |
| N1-H15 | ~1.01 | 0.940 | 1.005 |
| C3-C14 (C-CHO) | ~1.47 | — | 1.472 |
| C5-C6 | ~1.40 | 1.390 | 1.395 |
| C6-C7 | ~1.38 | 1.363 | 1.384 |
| C6-N(nitro) | ~1.47 | — | — |
| **Bond Angles (°) ** | |||
| C4-C5-C6 | ~118 | — | — |
| C5-C6-C7 | ~120 | 121.40 | 120.29 |
| N1-C8-C7 | ~128 | 129.30 | 128.22 |
| C3-C9-C8 | ~106 | 106.31 | 106.21 |
Spectroscopic Analysis: A Theoretical and Experimental Approach
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR and FT-Raman spectral bands. Key vibrational modes for this compound are expected to include N-H stretching, C-H stretching of the aromatic ring and aldehyde, C=O stretching of the aldehyde, and symmetric and asymmetric stretching of the nitro group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |
| N-H Stretch | ~3400-3500 | Stretching of the indole N-H bond |
| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring |
| C-H Stretch (Aldehyde) | ~2800-2900 | Stretching of the aldehyde C-H bond |
| C=O Stretch | ~1650-1700 | Stretching of the aldehyde carbonyl group |
| NO₂ Asymmetric Stretch | ~1500-1550 | Asymmetric stretching of the nitro group |
| NO₂ Symmetric Stretch | ~1330-1370 | Symmetric stretching of the nitro group |
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions within the molecule. For nitro-indole derivatives, transitions are typically of the π → π* type. The predicted absorption maxima (λmax) can be correlated with experimental UV-Vis spectra.
| Parameter | Predicted Value |
| λmax (nm) | ~300-400 |
| Excitation Energy (eV) | ~3.1-4.1 |
| Oscillator Strength (f) | > 0.1 |
| Major Contribution | HOMO → LUMO |
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, the electron-withdrawing nature of the nitro and aldehyde groups is expected to lower both HOMO and LUMO energy levels and reduce the energy gap, potentially enhancing its reactivity and biological activity.
| Quantum Chemical Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.5 to -7.5 |
| ELUMO | ~ -2.5 to -3.5 |
| Energy Gap (ΔE) | ~ 3.5 to 4.5 |
Experimental Protocols
Synthesis of this compound
Materials:
-
6-nitroindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 6-nitroindole in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of NaOH to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Computational Methodology: DFT Calculations
Software: Gaussian 09 or a similar quantum chemical software package.
Procedure:
-
Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular visualizer like GaussView. The geometry is then optimized to find the ground state energy minimum using DFT with the B3LYP functional and the cc-pVTZ basis set.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory (B3LYP/cc-pVTZ) to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Electronic Properties: Natural Bond Orbital (NBO) analysis is performed to study charge delocalization and intramolecular interactions.
-
UV-Vis Spectrum: The electronic absorption spectrum is predicted using TD-DFT calculations, also at the B3LYP/cc-pVTZ level of theory, in a suitable solvent model (e.g., using the Polarizable Continuum Model, PCM).
-
Molecular Orbitals: The HOMO and LUMO energies and their corresponding molecular orbital surfaces are generated to analyze the molecule's reactivity.
Visualizing Workflows and Relationships
Caption: Computational workflow for DFT analysis of this compound.
Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.
Conclusion
This technical guide has outlined the expected theoretical and spectroscopic properties of this compound based on established DFT methodologies and data from closely related analogs. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar indole derivatives. Further experimental work is necessary to validate these theoretical predictions and fully elucidate the potential of this compound in drug development and materials science.
References
6-Nitro-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 6-nitro-1H-indole-3-carbaldehyde, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation formats to facilitate the use of this compound in further research.
Introduction
This compound (CAS No. 10553-13-6) is a solid organic compound with the molecular formula C₉H₆N₂O₃. Its structure, featuring an indole scaffold with a nitro group at the 6-position and a carbaldehyde at the 3-position, makes it a valuable precursor in the synthesis of various biologically active molecules. Understanding its solubility in common organic solvents and its stability under different environmental conditions is crucial for its effective use in synthesis, formulation, and biological screening.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10553-13-6 | |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 441.5 ± 25.0 °C | [2] |
| Predicted Density | 1.516 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 13.27 ± 0.30 | [2] |
Solubility Profile: Experimental Protocol and Data Presentation
The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The following protocol describes a method for determining the solubility of this compound in various organic solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the equilibrium solubility of a solid compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in a range of common organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.
-
Data Presentation: Solubility of this compound
The experimentally determined solubility data should be recorded in a clear and organized manner, as shown in the template table below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Enter Value | Enter Value | Enter Value |
| N,N-Dimethylformamide (DMF) | Enter Value | Enter Value | Enter Value |
| Ethanol | Enter Value | Enter Value | Enter Value |
| Methanol | Enter Value | Enter Value | Enter Value |
| Acetone | Enter Value | Enter Value | Enter Value |
| Acetonitrile | Enter Value | Enter Value | Enter Value |
Note: The above table is a template. The values need to be determined experimentally.
For a qualitative assessment, the following general procedure can be followed.[3] Add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube and shake vigorously.[3] Observe if the compound dissolves completely.[3]
Workflow for Solubility Determination
Stability Profile: Experimental Protocol and Data Presentation
Assessing the chemical stability of this compound is critical for determining appropriate storage conditions and its shelf-life. A forced degradation study is a common approach to identify potential degradation pathways and develop stability-indicating analytical methods.[4]
Experimental Protocol for Stability Assessment (Forced Degradation)
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
HPLC system with a stability-indicating method
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[4]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.[4]
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[4]
-
If no degradation is observed, repeat with 1 M HCl.[4]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.[4]
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[4]
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]
-
If no degradation is observed, repeat with 1 M NaOH.[4]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability:
Analysis: For each condition, analyze the samples using a validated stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products should be quantified.
Data Presentation: Stability of this compound
The results of the forced degradation study should be tabulated to provide a clear summary of the compound's stability under different stress conditions.
| Stress Condition | Duration | Temperature | % Recovery of Parent Compound | Observations (e.g., Degradants Formed) |
| 0.1 M HCl | Enter Value | Enter Value | Enter Value | Enter Details |
| 1 M HCl | Enter Value | Enter Value | Enter Value | Enter Details |
| 0.1 M NaOH | Enter Value | Enter Value | Enter Value | Enter Details |
| 1 M NaOH | Enter Value | Enter Value | Enter Value | Enter Details |
| 3% H₂O₂ | Enter Value | Room Temp. | Enter Value | Enter Details |
| Thermal (Solid) | Enter Value | Enter Value | Enter Value | Enter Details |
| Photolytic (Solution) | Enter Value | Room Temp. | Enter Value | Enter Details |
Note: The above table is a template. The values need to be determined experimentally.
Workflow for Stability Assessment
References
Electrochemical Properties of Substituted Nitroindoles: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted nitroindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The inherent electroactivity of the nitroindole scaffold makes understanding its redox behavior crucial for the development of novel therapeutics, particularly in the area of bioreductive drugs and sensors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying electrochemical processes and their potential biological implications.
Introduction to the Electrochemistry of Nitroindoles
The electrochemical behavior of substituted nitroindoles is primarily dictated by two key structural features: the indole ring system and the nitro group. The indole nucleus is an electron-rich aromatic system susceptible to oxidation, while the nitro group is a strong electron-withdrawing group that is readily reduced. The interplay between these two moieties, modulated by the nature and position of other substituents on the indole ring, governs the overall redox profile of the molecule.
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for elucidating the oxidation and reduction potentials of substituted nitroindoles, providing insights into their electronic structure, reaction mechanisms, and potential for bioactivation.
Electrochemical Data of Substituted Nitroindoles
The following tables summarize the available quantitative electrochemical data for substituted nitroindoles. Due to the fragmented nature of the existing literature, a comprehensive dataset for a wide range of substituents is not available. However, the provided data, coupled with the discussion on structure-property relationships, offers valuable insights for researchers.
Table 1: Oxidation Potentials of Substituted Indoles
| Compound | Substituent(s) | Peak Oxidation Potential (Ep,a) vs. SCE | Notes |
| 5-Nitroindole | 5-NO2 | +1.7 V | Measured by linear sweep voltammetry.[1] |
| 5-Cyanoindole | 5-CN | +1.7 V | For comparison.[1] |
| Indole-6-F8 | 6-C8F17 | +0.99 V | Determined by cyclic voltammetry. |
| Indole-5-F8 | 5-C8F17 | +1.06 V | Determined by cyclic voltammetry. |
| Indole-4-F8 | 4-C8F17 | +1.14 V | Determined by cyclic voltammetry. |
Table 2: Reduction Potentials of Nitroaromatic Compounds (for comparison)
| Compound | Substituent(s) | Half-wave Potential (E1/2) vs. SCE | Notes |
| Nitrobenzene | - | -0.6 V to -0.8 V | pH-dependent, multi-electron reduction. |
| p-Nitroaniline | p-NH2 | More negative than nitrobenzene | Electron-donating group makes reduction harder. |
| p-Nitrobenzaldehyde | p-CHO | More positive than nitrobenzene | Electron-withdrawing group makes reduction easier. |
Structure-Electrochemical Property Relationships
The electrochemical properties of substituted nitroindoles are intricately linked to their molecular structure. The position of the nitro group and the electronic nature of other substituents significantly influence the ease of oxidation and reduction.
Effect of Substituents on Oxidation Potential
The oxidation of the indole ring involves the removal of electrons from its π-system. Electron-donating groups (EDGs) increase the electron density of the ring, making it easier to oxidize (i.e., a lower, less positive oxidation potential). Conversely, electron-withdrawing groups (EWGs) like the nitro group decrease the electron density, making oxidation more difficult (i.e., a higher, more positive oxidation potential).[1]
Effect of Substituents on Reduction Potential
The reduction of the nitro group is the primary cathodic process for nitroindoles. This process is facilitated by a lower electron density at the nitro group. Therefore, the presence of other EWGs on the indole ring will make the reduction of the nitro group easier (i.e., a less negative reduction potential). Conversely, EDGs will make the reduction more difficult (i.e., a more negative reduction potential).
A key finding in the study of substituted aromatic compounds is the linear relationship between the half-wave potential and the Hammett substituent constant (σ).[1] This relationship allows for the prediction of redox potentials for a series of derivatives based on the electronic properties of their substituents.
Experimental Protocols
The following section details a typical experimental protocol for the electrochemical characterization of substituted nitroindoles using cyclic voltammetry.
Materials and Equipment
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in an appropriate aprotic solvent (e.g., acetonitrile, DMF). The solvent should be of high purity and freshly distilled.
-
Analyte: The substituted nitroindole of interest, typically at a concentration of 1-5 mM.
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode system in an electrochemical cell.
-
Add the electrolyte solution containing the dissolved substituted nitroindole to the cell.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Switching Potential(s): Potentials beyond the expected oxidation and reduction peaks.
-
Final Potential: Same as the initial potential.
-
Scan Rate: Typically in the range of 20-200 mV/s.
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (a plot of current vs. potential).
-
Proposed Signaling Pathway: Bioreductive Activation of Nitroindoles
The electrochemical reduction of the nitro group is a key step in the mechanism of action of many nitroaromatic compounds as bioreductive drugs. In the low-oxygen environment of tumors, the nitro group can be reduced by cellular reductases to form highly reactive intermediates, such as the nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.
The reduction potential of a substituted nitroindole is a critical determinant of its efficacy as a bioreductive drug. A compound with a less negative reduction potential will be more easily reduced and thus more readily activated in hypoxic tumor cells.
Conclusion
The electrochemical properties of substituted nitroindoles are a rich area of study with significant implications for drug discovery and materials science. While a comprehensive dataset of redox potentials is still being established, the principles of structure-property relationships provide a strong framework for the rational design of new nitroindole-based compounds with tailored electrochemical behavior. The experimental protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to explore the fascinating electrochemistry of this important class of molecules.
References
An In-depth Technical Guide to 6-Nitro-1H-indole-3-carbaldehyde (CAS: 10553-13-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for 6-Nitro-1H-indole-3-carbaldehyde (CAS number 10553-13-6). This compound is a notable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity.
Chemical and Physical Properties
This compound is a solid, typically appearing as a light yellow to brown powder.[1] Its chemical structure consists of an indole ring system substituted with a nitro group at the 6-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality make it a versatile building block in medicinal chemistry.[1]
Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point (Predicted) | 441.5 ± 25.0 °C | |
| Density (Predicted) | 1.516 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | |
| Form | Solid | |
| InChI | 1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |
| SMILES | O=CC1=CNC2=CC(--INVALID-LINK--=O)=CC=C21 |
Safety and Hazard Information
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this substance.
| Hazard Information | Classification | GHS Pictogram |
| Acute Oral Toxicity | Category 4 | GHS07 (Exclamation Mark) |
| Skin Sensitization | Category 1 | GHS07 (Exclamation Mark) |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| Storage Class | 13 - Non Combustible Solids | |
| WGK | WGK 3 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Vilsmeier-Haack formylation of 6-nitroindole. This reaction introduces the aldehyde group at the C3 position of the indole ring.
Materials:
-
6-Nitroindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of phosphorus oxychloride in N,N-dimethylformamide is prepared and stirred at room temperature.
-
A solution of 6-nitroindole in N,N-dimethylformamide is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
After the reaction is complete, the mixture is neutralized with an aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Determination of Boiling Point (Capillary Method)
Materials:
-
This compound
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
A small amount of the solid compound is placed in the small test tube.
-
The test tube is gently heated until the solid melts.
-
The sealed capillary tube is inverted and placed into the molten sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point.
Determination of Density (Gas Pycnometry)
For a solid powder, gas pycnometry provides an accurate measurement of density by determining the volume of the solid by gas displacement.
Materials:
-
This compound powder
-
Gas pycnometer
-
Analytical balance
-
Helium gas
Procedure:
-
The mass of an empty sample chamber of the gas pycnometer is determined using an analytical balance.
-
The sample powder is added to the chamber, and the total mass is measured. The mass of the sample is calculated by difference.
-
The sample chamber is placed in the gas pycnometer.
-
The analysis is initiated, where the instrument purges the chamber with helium gas and then performs a series of pressurization and equilibration steps to determine the volume of the sample.
-
The density is automatically calculated by the instrument's software by dividing the sample mass by the measured volume.
References
Synthesis and Characterization of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 6-nitro-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to its electron-withdrawing nitro group and the versatile aldehyde functionality, this compound serves as a key precursor for the synthesis of a wide range of more complex molecular architectures, including potential pharmacologically active agents.
This guide details the most common synthetic route, the Vilsmeier-Haack reaction, and presents available physicochemical and spectroscopic data. While this compound is commercially available, comprehensive, peer-reviewed characterization data is not extensively published. The information herein is compiled from chemical supplier data and predictions based on established chemical principles.
Physicochemical and Spectroscopic Data
The quantitative data available for this compound is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₆N₂O₃ | [1][2] |
| Molecular Weight | 190.16 g/mol | [1][2] |
| CAS Number | 10553-13-6 | [1][2] |
| Appearance | Light yellow to brown solid | [3] |
| Boiling Point | 441.5 ± 25.0 °C (Predicted) | [3] |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.27 ± 0.30 (Predicted) | [3] |
| ¹H NMR | Experimental data not readily available in the searched literature. | |
| ¹³C NMR | Experimental data not readily available in the searched literature. | |
| IR Spectroscopy | Experimental data not readily available in the searched literature. | |
| Mass Spectrometry | Experimental data not readily available in the searched literature. |
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The electrophilic iminium ion then attacks the electron-rich C3 position of the indole nucleus, leading to the desired aldehyde after aqueous workup.
Experimental Protocols
The following section provides a detailed, generalized protocol for the synthesis of this compound based on standard Vilsmeier-Haack procedures.[5][6] Researchers should perform this reaction under a fume hood with appropriate personal protective equipment.
Part 1: Preparation of the Vilsmeier Reagent
| Step | Procedure |
| 1 | To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3-4 equivalents). |
| 2 | Cool the flask to 0 °C in an ice-water bath. |
| 3 | Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.1-1.5 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature at 0 °C during the addition. |
| 4 | After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous slurry indicates the generation of the Vilsmeier reagent. Use this reagent immediately in the next step. |
Part 2: Formylation of 6-Nitroindole
| Step | Procedure |
| 1 | In a separate flask, dissolve the starting material, 6-nitroindole (1 equivalent), in a minimal amount of anhydrous DMF. |
| 2 | Slowly add the solution of 6-nitroindole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring. |
| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-90 °C for several hours (e.g., 2-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 4 | Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. |
| 5 | Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic. A precipitate should form. |
| 6 | Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. |
| 7 | Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel. |
Synthetic Workflow Visualization
The overall experimental workflow, from reagent preparation to final product purification, is outlined below.
References
- 1. This compound AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 2. This compound AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 3. 10553-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Nitro-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing a 6-nitro-1H-indole-3-carbaldehyde scaffold. Due to the prevalence of the bioisosteric 6-nitro-1H-indazole-3-carbaldehyde in the synthesis of documented kinase inhibitors, this guide will focus on the derivatization of this closely related and synthetically accessible intermediate. Indazole derivatives are a significant class of heterocyclic compounds in drug discovery, recognized for their ability to act as bioisosteres of indoles and form strong hydrogen bonds within the binding pockets of proteins.[1][2] These notes cover the synthesis of key precursors, their conversion into potent kinase inhibitors targeting VEGFR-2, EGFR, and Aurora kinases, and protocols for evaluating their biological activity.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule inhibitors targeting specific kinases has become a major focus of modern drug discovery. The indole and indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The presence of a nitro group can enhance the biological activity of these compounds.[4] this compound and its derivatives serve as versatile starting materials for the synthesis of a diverse range of kinase inhibitors. The aldehyde functionality at the C3 position is a key handle for various chemical transformations, including Schiff base formation and as a precursor for reactions like Suzuki coupling.[1][2]
Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative indazole-based kinase inhibitors against key oncogenic kinases.
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Indazole Derivatives | VEGFR-2 | 1.24[5] |
| Indazole Derivatives | EGFR | 31.8[6] |
| Indazole Derivatives | Aurora A | 110[7] |
| Indazole Derivatives | Aurora B | - |
Note: Specific IC50 values can vary based on the exact chemical structure and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde
This protocol describes the synthesis of the key intermediate, 6-nitro-1H-indazole-3-carbaldehyde, from 6-nitroindole via a nitrosation reaction.[2][8]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2N)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water.
-
Slowly add 2N hydrochloric acid (7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0°C.
-
In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.
-
Slowly add the 6-nitroindole solution to the nitrosating mixture at 0°C.
-
Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-nitro-1H-indazole-3-carbaldehyde.[8]
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the general procedure for synthesizing a Schiff base from 6-nitro-1H-indazole-3-carbaldehyde and a primary amine.[9]
Materials:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Primary amine (e.g., 4-aminophenol)
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
Equipment:
-
Reaction flask with magnetic stirrer
Procedure:
-
Dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 equivalent) in absolute ethanol in a reaction flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the amine.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Protocol 3: Suzuki Coupling Reaction
This protocol provides a general method for the Suzuki coupling of a halogenated indazole derivative (prepared from 6-nitro-1H-indazole-3-carbaldehyde) with a boronic acid.[10][11]
Materials:
-
3-chloro-6-nitro-1H-indazole (synthesized from the corresponding carbaldehyde)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 3-chloro-6-nitro-1H-indazole (1 equivalent), the aryl boronic acid (1.5 equivalents), and the base (2 equivalents).
-
Seal the flask and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 100-120°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a synthesized inhibitor using a luminescence-based kinase assay that measures ATP consumption.[12][13][14][15][16]
Materials:
-
Purified target kinase (e.g., VEGFR-2, EGFR, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
In a multiwell plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes).
-
Add the luminescent detection reagent to stop the kinase reaction and measure the remaining ATP.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway.
Caption: EGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-nitro-1H-indole-3-carbaldehyde as a Precursor for Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-nitro-1H-indole-3-carbaldehyde as a versatile precursor for the synthesis of novel antileishmanial agents. This document outlines synthetic strategies, key biological evaluation protocols, and the putative mechanism of action for this class of compounds. While direct literature focusing exclusively on the 6-nitro isomer is emerging, the information presented herein is compiled from extensive research on closely related indole derivatives, particularly the analogous 5-nitro-1H-indole-3-carbaldehyde, and the established role of the indole scaffold and nitro-aromatic compounds in antileishmanial drug discovery.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging drug resistance, and high cost, necessitate the urgent development of new, effective, and safer antileishmanial drugs. The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Derivatives of indole-3-carbaldehyde, in particular, have demonstrated a wide spectrum of pharmacological activities, including antileishmanial properties.[3][4]
Furthermore, the incorporation of a nitro group can enhance the biological activity of various heterocyclic compounds against Leishmania.[5][6] The nitro group can be bio-reduced within the parasite, leading to the formation of reactive nitrogen species that induce cytotoxic effects. This document focuses on the potential of this compound as a starting material for developing novel antileishmanial candidates.
Synthetic Workflow and Protocols
The aldehyde functionality at the 3-position of the indole ring serves as a versatile handle for a variety of chemical transformations to generate a diverse library of potential antileishmanial compounds. A common and effective strategy involves the synthesis of thiosemicarbazone and rhodanine derivatives.
Synthesis of this compound Derivatives
A general synthetic workflow for the derivatization of this compound is depicted below. This involves the condensation of the aldehyde with a suitable nucleophile, such as a thiosemicarbazide or a rhodanine derivative, to yield the corresponding thiosemicarbazone or rhodanine conjugate.
Experimental Protocol 1: Synthesis of this compound Thiosemicarbazone Derivatives
This protocol is adapted from methodologies used for the synthesis of similar indole-3-carbaldehyde thiosemicarbazones.[7]
Materials:
-
This compound
-
Substituted/unsubstituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.
-
To this solution, add a solution of 1.1 equivalents of the appropriate thiosemicarbazide dissolved in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Experimental Protocol 2: Synthesis of 5-((5-nitro-1H-indol-3-yl)methylene)rhodanine Derivatives
This protocol is based on the synthesis of 5-nitro-1H-indole-3-carbaldehyde rhodanine conjugates.[8] A similar approach can be applied for the 6-nitro isomer.
Materials:
-
This compound
-
Rhodanine
-
Anhydrous sodium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 equivalent), rhodanine (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid is prepared in a round-bottom flask.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The solid product is dried under vacuum to yield the desired rhodanine conjugate.
Biological Evaluation
The synthesized compounds should be evaluated for their in vitro antileishmanial activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species. Cytotoxicity against a mammalian cell line is also crucial to determine the selectivity of the compounds.
Experimental Protocol 3: In Vitro Antileishmanial Activity against Promastigotes
-
Leishmania promastigotes (e.g., L. donovani, L. major) are cultured in M199 medium supplemented with fetal bovine serum and antibiotics.
-
The parasites are seeded in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
The plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based assay or by counting motile promastigotes using a hemocytometer.
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Protocol 4: In Vitro Antileishmanial Activity against Intracellular Amastigotes
-
A macrophage cell line (e.g., J774A.1 or THP-1) is seeded in a 96-well plate and allowed to adhere.
-
The macrophages are infected with stationary-phase Leishmania promastigotes.
-
After 24 hours, the non-phagocytosed promastigotes are removed by washing.
-
The infected macrophages are then treated with various concentrations of the test compounds.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The number of intracellular amastigotes is determined by staining with Giemsa and microscopic counting.
-
The IC50 value is determined by comparing the number of amastigotes in treated versus untreated cells.
Experimental Protocol 5: Cytotoxicity Assay
-
A mammalian cell line (e.g., Vero cells or THP-1 macrophages) is seeded in a 96-well plate.
-
The cells are exposed to the same concentrations of the test compounds used in the antileishmanial assays.
-
After 72 hours of incubation, cell viability is determined using a standard MTT or resazurin assay.
-
The 50% cytotoxic concentration (CC50) is calculated.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to the IC50 against amastigotes. A higher SI value indicates greater selectivity for the parasite over the host cells.
Quantitative Data
The following table summarizes representative antileishmanial activity data for 5-nitro-1H-indole-3-carbaldehyde derivatives, which can serve as a benchmark for the expected activity of the 6-nitro analogues.
| Compound ID | Derivative Type | Leishmania Species | IC50 (µM) on Promastigotes | IC50 (µM) on Amastigotes | CC50 (µM) on Mammalian Cells | Selectivity Index (SI) |
| 3d [8] | Rhodanine conjugate of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde | L. major | - | 0.41 | >100 (Vero) | >244 |
| 3d [8] | Rhodanine conjugate of 1-benzyl-5-nitro-1H-indole-3-carbaldehyde | L. donovani (antimony-resistant) | - | 1.10 | >100 (Vero) | >91 |
| Amphotericin B [8] | Reference Drug | L. major | - | 0.10 | 18.2 (Vero) | 182 |
| Amphotericin B [8] | Reference Drug | L. donovani (antimony-resistant) | - | 0.10 | 18.2 (Vero) | 182 |
Proposed Mechanism of Action
The primary proposed mechanism of action for many indole-based antileishmanial compounds is the inhibition of trypanothione reductase (TR).[1][9][10] TR is a crucial enzyme in the parasite's unique antioxidant defense system, which relies on trypanothione instead of glutathione. This enzyme is absent in mammals, making it a highly attractive and specific drug target.
The inhibition of TR disrupts the parasite's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, parasite death. The nitro group on the indole scaffold may also contribute to this oxidative stress through its bioreduction to cytotoxic radical species.
Conclusion
This compound represents a promising and versatile starting material for the development of novel antileishmanial agents. Its structural features, combining the privileged indole scaffold with a bio-activatable nitro group, make it an attractive candidate for the synthesis of compounds targeting key parasitic pathways, such as the trypanothione redox system. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and optimize new indole-based compounds in the ongoing search for more effective treatments for leishmaniasis.
References
- 1. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis [mdpi.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indol-3-yl-thiosemicarbazone derivatives: Obtaining, evaluation of in vitro leishmanicidal activity and ultrastructural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 8. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Derivatives of 6-Nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Note on Available Data: Direct experimental data on the antimicrobial and antifungal activities of derivatives specifically synthesized from 6-nitro-1H-indole-3-carbaldehyde is limited in the current scientific literature. However, the indole-3-carbaldehyde scaffold is a well-established precursor for a variety of derivatives with significant biological activities, including antimicrobial and antifungal properties.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of common classes of these derivatives, such as Schiff bases and thiosemicarbazones. These methodologies can be readily adapted for the investigation of derivatives of this compound. The presence of a nitro group at the 6-position is anticipated to influence the biological activity of the resulting derivatives, potentially enhancing their potency due to its strong electron-withdrawing nature.
Application Note: Synthesis of Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a prominent class of compounds investigated for their broad spectrum of biological activities, including antibacterial and antifungal effects.[3][4] The synthesis of Schiff bases from indole-3-carbaldehydes is a straightforward and efficient method to generate a diverse library of compounds for screening.
General Synthetic Pathway
The reaction involves the condensation of this compound with a variety of primary amines in the presence of an acidic catalyst, typically glacial acetic acid, in a suitable solvent like ethanol.
Caption: General synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from an indole-3-carbaldehyde and a primary amine.[3]
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Application Note: Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are another class of compounds derived from aldehydes that have shown significant antimicrobial and antifungal activities.[5][6] Their synthesis is analogous to that of Schiff bases, involving the condensation of an aldehyde with a thiosemicarbazide.
General Synthetic Pathway
The reaction involves the condensation of this compound with thiosemicarbazide or its derivatives in an acidic medium.
Caption: Synthesis of thiosemicarbazones from this compound.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol outlines a general method for the synthesis of thiosemicarbazones from indole-3-carbaldehydes.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and thiosemicarbazide in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the solid product by filtration and wash it with cold ethanol.
-
Drying and Purification: Dry the product in a desiccator. If necessary, purify the compound by recrystallization from an appropriate solvent.
-
Structural Confirmation: Characterize the synthesized thiosemicarbazone using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Application Note: Antimicrobial and Antifungal Screening
The evaluation of the antimicrobial and antifungal activity of the synthesized derivatives is crucial to determine their potential as therapeutic agents. The agar well diffusion method and the broth microdilution method are commonly employed techniques for this purpose.
Workflow for Antimicrobial/Antifungal Screening
Caption: Workflow for in vitro antimicrobial and antifungal screening.
Experimental Protocol: Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.[7]
-
Media Preparation: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Inoculation: Aseptically swab the surface of the agar plates with a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Well Creation: Create wells of uniform diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
-
Compound Loading: Add a specific concentration of the synthesized derivative (dissolved in a suitable solvent like DMSO) into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the synthesized derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data on Related Indole-3-Carbaldehyde Derivatives
The following tables summarize the antimicrobial and antifungal activities of various indole-3-carbaldehyde derivatives reported in the literature. This data can serve as a reference for the expected activity of this compound derivatives.
Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives (MIC in µg/mL) [9][10]
| Compound | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 100 | 100 | >500 | >500 |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 150 | 150 | >500 | >500 |
| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | >500 | >500 | >500 | >500 |
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | >500 | >500 | >500 | >500 |
| Tetracycline (Standard) | 12.5 | 6.25 | 25 | 12.5 |
Table 2: Antimicrobial Activity of a Schiff Base of Indole-3-Carbaldehyde [3]
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MFC (µg/mL) |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | Fusarium oxysporum | 5000 |
| Gentamicin (Standard) | - | - | - | - |
| Carbendazim (Standard) | - | - | - | - |
(Note: MFC stands for Minimum Fungicidal Concentration)
These tables illustrate that substitutions on the indole ring and the nature of the condensed amine significantly influence the antimicrobial activity of indole-3-carbaldehyde derivatives. The investigation of 6-nitro substituted derivatives is a promising avenue for the discovery of novel antimicrobial and antifungal agents.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. jchemlett.com [jchemlett.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Antiviral Applications of Indole-3-Carbaldehyde Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Indole derivatives have been successfully developed into approved antiviral drugs, such as Arbidol (Umifenovir) and Delavirdine, which are used to treat infections from viruses like influenza, SARS, and HIV. Indole-3-carbaldehyde, a simple derivative featuring an aldehyde group at the 3-position of the indole ring, and its subsequent derivatives have emerged as a promising class of compounds with broad-spectrum antiviral potential.[1][2][3]
These compounds have demonstrated inhibitory activity against both RNA and DNA viruses, including significant pathogens like Respiratory Syncytial Virus (RSV), coronaviruses (e.g., SARS-CoV-2), and enteroviruses (e.g., Coxsackie B4 virus).[4][5][6] Their mechanisms of action are multifaceted, ranging from direct inhibition of viral replication and entry to modulation of the host's immune response, such as the regulation of inflammatory pathways.[5][6][7]
These application notes provide a summary of the reported antiviral activities of various indole-3-carbaldehyde derivatives, detailed protocols for their evaluation, and visual representations of key experimental workflows and signaling pathways to guide researchers in the exploration of this important class of antiviral agents.
Summary of Antiviral Activity
The antiviral efficacy of indole-3-carbaldehyde and its derivatives has been quantified against several viruses. The following tables summarize the key data, including the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window (CC50/IC50 or CC50/EC50).
Table 1: Antiviral Activity of Indole-3-Carbaldehyde Derivatives against RNA Viruses
| Compound/Derivative | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Vero E6 | 1.84 µM (1.06 µg/mL) | 144.30 µM (83.32 µg/mL) | 78.6 | [5][8] |
| Indole-3-aldehyde (I3A) | SARS-CoV-2 | Vero E6 | ~10 µM (Prophylactic) | >50 µM | >5 | [7] |
| Indolylthiosemicarbazide (6a) | Coxsackie B4 | HeLa | 2.1 µg/mL | >20 µg/mL | >9.5 | [4] |
| Indolylthiosemicarbazide (6b) | Coxsackie B4 | HeLa | 0.4 µg/mL | >20 µg/mL | >50 | [4] |
| Indolylthiosemicarbazide (6c) | Coxsackie B4 | HeLa | 0.4 µg/mL | 22.5 µg/mL | 56 | [4] |
| Indolylthiosemicarbazide (6d) | Coxsackie B4 | HeLa | 0.9 µg/mL | 22.5 µg/mL | 25 | [4] |
| Indole-3-acetonitrile | Influenza A (H5N6) | A549 | Not specified, but showed potent inhibition | >12 µM | Not specified | [9] |
| Indole-3-carboxaldehyde | Influenza A (H5N6) | A549 | Not specified, but showed inhibition | >12 µM | Not specified | [9] |
Key Mechanisms of Action
Indole-3-carbaldehyde compounds exert their antiviral effects through various mechanisms, targeting both viral and host factors.
-
Inhibition of Viral Entry and Replication: Some derivatives, particularly those developed from the Arbidol scaffold, are known to inhibit virus entry and membrane fusion.[10] A study on a specific indole-3-carboxylic acid derivative demonstrated its ability to completely inhibit SARS-CoV-2 replication at a concentration of 52.0 μM and to suppress the formation of syncytia, a hallmark of SARS-CoV-2 infection, by 89%.[5][8] This suggests interference with the viral spike protein's function.
-
Modulation of Host Inflammatory Response: Indole-3-carboxaldehyde has been shown to regulate the inflammatory response induced by Respiratory Syncytial Virus (RSV). It achieves this by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway, which recognizes the single-stranded RNA of RSV.[6][11] This leads to the downregulation of excessive interferon-α (IFN-α) secretion and inhibition of NF-κB signaling activation in a TLR7-MyD88-dependent manner.[6][12] This immunomodulatory effect can prevent severe lung damage caused by an overactive inflammatory response without significantly compromising the innate immune system's ability to clear the virus.[6]
Below is a diagram illustrating the TLR7 signaling pathway and the putative point of inhibition by indole-3-carboxaldehyde.
References
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 8. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Plaque reduction assay [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Use of 6-nitro-1H-indole-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-nitro-1H-indole-3-carbaldehyde in a multicomponent reaction to synthesize complex heterocyclic scaffolds. The focus is on a three-component reaction leading to the formation of indolyl-substituted xanthenedione derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Three-Component Synthesis of Indolyl-Substituted Xanthenediones
This section outlines a protocol for the synthesis of 2,2'-( (6-nitro-1H-indol-3-yl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) and its subsequent cyclization to the corresponding xanthenedione derivative. This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition.
Reaction Principle:
The reaction involves the condensation of this compound with two equivalents of an active methylene compound, such as dimedone. The reaction can be catalyzed by a variety of catalysts, including acids, bases, or organocatalysts, and is often performed in a green solvent like water or ethanol.
Quantitative Data Summary:
While specific quantitative data for the reaction with this compound is not extensively reported, the following table summarizes typical results for analogous three-component reactions of various aromatic aldehydes with dimedone under different catalytic conditions. This data provides a benchmark for expected outcomes.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | L-proline | H₂O | 2 | 95 |
| Benzaldehyde | L-proline | H₂O | 3 | 92 |
| 4-Chlorobenzaldehyde | L-proline | H₂O | 2.5 | 94 |
| 4-Methoxybenzaldehyde | L-proline | H₂O | 4 | 88 |
| This compound | L-proline | H₂O | Not Reported | Not Reported |
Experimental Protocol:
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
L-proline (catalyst)
-
Deionized Water (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 190.16 mg), dimedone (2.0 mmol, 280.36 mg), and L-proline (0.2 mmol, 23.02 mg).
-
Add 20 mL of deionized water to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Place the flask in a heating mantle or oil bath and heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure xanthenedione derivative.
-
Dry the purified product in a vacuum oven.
Visualizations
Reaction Pathway:
Anwendungs- und Protokoll-Hinweise zur Derivatisierung der Aldehydgruppe in 6-Nitro-1H-indol-3-carbaldehyd
Datum: 24. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungs- und Protokoll-Hinweise für die chemische Modifikation der Aldehydgruppe des 6-Nitro-1H-indol-3-carbaldehyds. Indol-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen in der medizinischen Chemie, die in einer Vielzahl von biologisch aktiven Molekülen vorkommen.[1] Die Funktionalisierung des Indolgerüsts, insbesondere an der Position 3, ist eine Schlüsselstrategie bei der Entwicklung neuer therapeutischer Wirkstoffe. Die Aldehydgruppe in 6-Nitro-1H-indol-3-carbaldehyd dient als vielseitiger chemischer "Griff", der eine Reihe von Transformationen ermöglicht, um eine Bibliothek diverser Moleküle für das Screening auf biologische Aktivität zu erstellen. Die Nitro-Gruppe an Position 6 beeinflusst die elektronischen Eigenschaften des Indolrings und kann die Reaktivität und die biologische Aktivität der abgeleiteten Verbindungen modulieren.
Dieses Dokument beschreibt Protokolle für vier wichtige Klassen von Derivatisierungsreaktionen:
-
Kondensationsreaktion zur Bildung von Schiff-Basen: Die Reaktion mit primären Aminen zur Bildung von Iminen (Schiff-Basen) ist eine der fundamentalsten Umwandlungen von Aldehyden.
-
Reduktive Aminierung: Eine nachfolgende Reduktion der gebildeten Schiff-Base führt zu stabilen sekundären Aminen.
-
Knoevenagel-Kondensation: Die Reaktion mit Verbindungen, die aktive Methylengruppen enthalten, führt zur Bildung von neuen Kohlenstoff-Kohlenstoff-Doppelbindungen.
-
Wittig-Reaktion: Die Umsetzung mit Phosphor-Yliden ermöglicht die Synthese von Alkenen mit hoher Kontrolle über die Position der Doppelbindung.
Die hier vorgestellten Protokolle sind als Ausgangspunkte für die Laborpraxis gedacht und können je nach dem spezifischen Substrat und den gewünschten Produkteigenschaften optimiert werden.
Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 6-Nitro-1H-indol-3-carbaldehyd.
Experimentelle Protokolle
Synthese von Schiff-Basen durch Kondensationsreaktion
Schiff-Basen, die aus Indol-3-carbaldehyden synthetisiert werden, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1] Die Reaktion von 6-Nitro-1H-indol-3-carbaldehyd mit verschiedenen primären Aminen in Gegenwart eines sauren Katalysators führt zur Bildung der entsprechenden Imine.
Allgemeines Protokoll:
-
Lösen Sie 1,0 Äquivalent 6-Nitro-1H-indol-3-carbaldehyd in einem geeigneten Lösungsmittel wie Ethanol oder Methanol in einem Rundkolben.
-
Fügen Sie 1,0-1,2 Äquivalente des entsprechenden primären Amins hinzu.
-
Geben Sie eine katalytische Menge einer Säure, z. B. einige Tropfen Eisessig, hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 2-6 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Beendigung der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt kann auskristallisieren.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn im Vakuum.
-
Falls kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck und reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie.
Tabelle 1: Repräsentative Bedingungen für die Synthese von Schiff-Basen
| Amin-Reaktant | Lösungsmittel | Katalysator | Reaktionszeit (h) | Ungefähre Ausbeute (%) | Referenz (angepasst von) |
| Anilin | Ethanol | Eisessig | 4 | 85-95 | [1] |
| 4-Nitroanilin | Ethanol | Eisessig | 3 | 90-98 | [1] |
| 2-Aminophenol | Methanol | - | 5 | 80-90 | [2] |
| L-Valin | Ethanol | NaOH | - | 91-95 | [3] |
Synthese von sekundären Aminen durch reduktive Aminierung
Die reduktive Aminierung ist eine vielseitige Methode zur Synthese von sekundären Aminen aus Aldehyden.[4] Sie kann als Eintopfreaktion durchgeführt werden, bei der das intermediär gebildete Imin in situ reduziert wird. Als Reduktionsmittel eignen sich milde Hydridüberträger wie Natriumborhydrid (NaBH₄) oder Natriumcyanoborhydrid (NaBH₃CN).[5][6]
Allgemeines Protokoll:
-
Lösen Sie 1,0 Äquivalent 6-Nitro-1H-indol-3-carbaldehyd und 1,0-1,2 Äquivalente des primären Amins in einem geeigneten Lösungsmittel (z. B. Methanol, Tetrahydrofuran) in einem Rundkolben.
-
Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten, um die Bildung des Imins zu ermöglichen.
-
Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam und portionsweise 1,5-2,0 Äquivalente Natriumborhydrid hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 2-12 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion geben Sie vorsichtig Wasser oder eine verdünnte Säure hinzu, um überschüssiges Reduktionsmittel zu zersetzen.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie.
Tabelle 2: Repräsentative Bedingungen für die reduktive Aminierung
| Amin-Reaktant | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ungefähre Ausbeute (%) | Referenz (angepasst von) |
| Benzylamin | NaBH₄ | Methanol | 4 | 80-90 | [5] |
| Anilin | NaBH₄/Kieselsäurechlorid | THF | 1 | 92 | [7] |
| Ammoniak | H₂/Co-Katalysator | Dioxan | 12 | 85-95 | [8] |
| Diverse Amine | NaBH(OAc)₃ | Dichlormethan | 2-24 | 70-95 | [6] |
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine basenkatalysierte Reaktion zwischen einem Aldehyd und einer Verbindung mit einer aktiven Methylengruppe (z. B. Malononitril, Ethylcyanoacetat), die zu α,β-ungesättigten Produkten führt.[9] Diese Produkte sind wertvolle Zwischenprodukte für weitere Synthesen.
Allgemeines Protokoll:
-
Lösen oder suspendieren Sie 1,0 Äquivalent 6-Nitro-1H-indol-3-carbaldehyd und 1,0-1,2 Äquivalente der aktiven Methylenverbindung in einem geeigneten Lösungsmittel (z. B. Ethanol, Wasser).
-
Fügen Sie eine katalytische Menge einer Base hinzu (z. B. Piperidin, Ammoniumacetat).
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur oder unter leichtem Erwärmen (z. B. 60 °C).
-
Die Reaktionszeit kann von wenigen Minuten bis zu mehreren Stunden variieren. Oft fällt das Produkt direkt aus der Reaktionsmischung aus.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion kühlen Sie die Mischung ab (falls erhitzt) und filtrieren Sie den festen Niederschlag ab.
-
Waschen Sie den Feststoff mit kaltem Lösungsmittel und trocknen Sie ihn.
-
Falls erforderlich, reinigen Sie das Produkt durch Umkristallisation.
Tabelle 3: Repräsentative Bedingungen für die Knoevenagel-Kondensation
| Aktive Methylenverbindung | Katalysator | Lösungsmittel | Reaktionszeit | Ungefähre Ausbeute (%) | Referenz (angepasst von) |
| Malononitril | Piperidin | Ethanol | 30 min | 90-98 | [9] |
| Ethylcyanoacetat | L-Prolin | Ethanol | 2 h | 85-95 | [1] |
| Barbitursäure | - | Wasser | 2-4 h (Rückfluss) | 80-90 | [10] |
| Malononitril | Ammoniumacetat | Lösungsmittelfrei (Ultraschall) | 5-7 min | 90-98 | [11] |
Wittig-Reaktion
Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden.[9][12] Dabei wird der Aldehyd mit einem Phosphor-Ylid (Wittig-Reagenz) umgesetzt, wobei der Carbonylsauerstoff durch die Alkylidengruppe des Ylids ersetzt wird.
Allgemeines Protokoll:
-
Suspendieren Sie 1,0-1,2 Äquivalente eines geeigneten Phosphoniumsalzes (z. B. (Methyl)triphenylphosphoniumbromid) in einem trockenen, aprotischen Lösungsmittel (z. B. THF, Dichlormethan) unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Suspension auf 0 °C oder -78 °C ab und fügen Sie eine starke Base (z. B. n-Butyllithium, Kalium-tert-butanolat) hinzu, um das Ylid zu erzeugen. Die Farbe der Lösung ändert sich typischerweise.
-
Rühren Sie die Mischung für 30-60 Minuten bei dieser Temperatur.
-
Lösen Sie 1,0 Äquivalent 6-Nitro-1H-indol-3-carbaldehyd in einem trockenen, aprotischen Lösungsmittel und fügen Sie es langsam zur Ylid-Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-24 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion löschen Sie die Reaktion durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel.
-
Waschen, trocknen und entfernen Sie das Lösungsmittel wie oben beschrieben.
-
Reinigen Sie das Produkt durch Säulenchromatographie, um das Triphenylphosphinoxid-Nebenprodukt zu entfernen.
Tabelle 4: Repräsentative Bedingungen für die Wittig-Reaktion
| Phosphoniumsalz | Base | Lösungsmittel | Reaktionstemperatur | Ungefähre Ausbeute (%) | Referenz (angepasst von) |
| (Carbethoxymethylen)triphenylphosphoran (stabilisiertes Ylid) | - | Dichlormethan | Raumtemperatur | 70-90 | [12] |
| Benzyltriphenylphosphoniumchlorid | 50% NaOH | DMF | Raumtemperatur | 70-80 | [13] |
| Alkyltriphenylphosphoniumbromid | n-BuLi | THF | -78 °C bis RT | 60-85 | [14] |
| (Methyl)triphenylphosphoniumbromid | K-tert-Butanolat | THF | 0 °C bis RT | 75-85 | [14] |
Potentielle biologische Anwendungen und Signalwege
Derivate von Indol-3-carbaldehyd sind für ihre vielfältigen biologischen Aktivitäten bekannt. Die Einführung einer Nitrogruppe am Indolring kann diese Aktivitäten weiter modulieren. Insbesondere wurden Nitro-haltige heterozyklische Verbindungen auf ihre Wirksamkeit als Antikrebs-, Antiparasiten- und entzündungshemmende Mittel untersucht.[15] Während spezifische Daten für Derivate von 6-Nitro-1H-indol-3-carbaldehyd begrenzt sind, deutet die Forschung an verwandten Verbindungen auf ein vielversprechendes Potenzial hin.
Antikrebs-Aktivität: Viele Indol-Derivate entfalten ihre Antikrebs-Wirkung durch die Hemmung von Kinasen, die an der Signaltransduktion beteiligt sind, welche das Zellwachstum und die Proliferation steuern.[15] Ein potenzieller Mechanismus ist die Störung von Signalwegen wie dem PI3K/Akt/mTOR-Weg, der in vielen Krebsarten überaktiv ist.
Abbildung 2: Möglicher Eingriff von 6-Nitroindol-Derivaten in den PI3K/Akt/mTOR-Signalweg.
Antimikrobielle Aktivität: Schiff-Basen, die von Indol-3-carbaldehyd abgeleitet sind, haben eine bemerkenswerte Aktivität gegen verschiedene Bakterien- und Pilzstämme gezeigt.[1][2] Die Imin-Gruppe ist oft entscheidend für die biologische Aktivität. Die Einführung verschiedener aromatischer und heterozyklischer Reste über die Schiff-Base-Bindung ermöglicht eine Feinabstimmung der antimikrobiellen Wirksamkeit.
Sicherheitshinweise
Bei der Arbeit mit den genannten Chemikalien sind die üblichen Sicherheitsvorkehrungen im Labor zu treffen. Insbesondere sind starke Basen wie n-Butyllithium und Reduktionsmittel wie Natriumborhydrid mit Vorsicht zu handhaben. Alle Reaktionen sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung, einschließlich Schutzbrille, Laborkittel und Handschuhe. Konsultieren Sie vor Beginn der Arbeiten die Sicherheitsdatenblätter (SDB) aller verwendeten Chemikalien.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. organicreactions.org [organicreactions.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Wittig Reaction of 6-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Wittig reaction of 6-nitro-1H-indole-3-carbaldehyde, a key transformation for the synthesis of various biologically active molecules and drug intermediates. The Wittig reaction allows for the conversion of the aldehyde functionality into an alkene, offering a versatile method for carbon-carbon bond formation.[1][2] This protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, it includes a summary of expected quantitative data and graphical representations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
The indole nucleus is a prominent scaffold in a vast array of natural products and synthetic compounds with significant biological activities.[3][4] Specifically, indole-3-carbaldehyde and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals.[4][5][6] The presence of a nitro group, as in this compound, can be a precursor to an amino group or can be retained for its own biological effects. The Wittig reaction provides a powerful tool for the olefination of aldehydes and ketones, enabling the synthesis of diverse alkene-containing molecules.[1][7] This protocol details the application of the Wittig reaction to this compound to yield 3-(alkenyl)-6-nitro-1H-indoles.
Key Experiment: Wittig Olefination of this compound
This protocol describes the conversion of this compound to 6-nitro-3-(prop-1-en-1-yl)-1H-indole using a stabilized Wittig reagent, (Carbethoxymethylene)triphenylphosphorane, which typically favors the formation of the (E)-alkene.[8][9]
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Commercially Available | >98% | 3148-36-7 |
| (Carbethoxymethylene)triphenylphosphorane | Commercially Available | >97% | 1099-45-2 |
| Anhydrous Tetrahydrofuran (THF) | Commercially Available | >99.9% | 109-99-9 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Commercially Available | 60% | 7646-69-7 |
| Saturated aqueous Ammonium Chloride (NH4Cl) | In-house preparation | - | 12125-02-9 |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | >99.5% | 7487-88-9 |
| Ethyl Acetate (EtOAc) | Commercially Available | HPLC Grade | 141-78-6 |
| Hexanes | Commercially Available | HPLC Grade | 110-54-3 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Experimental Protocol
-
Preparation of the Wittig Reagent:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend ethyl(triphenylphosphoranylidene)acetate (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.
-
-
Wittig Reaction:
-
In a separate flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared ylide solution at room temperature via a syringe.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-nitro-3-(prop-1-en-1-yl)-1H-indole.
-
Expected Results
| Product | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |
| (E)-6-nitro-3-(2-ethoxycarbonylvinyl)-1H-indole | Yellow Solid | 75-85 | 180-185 | ¹H NMR: Characteristic signals for indole, nitro group, and the newly formed alkene. ¹³C NMR: Resonances corresponding to all carbons. MS (ESI): [M+H]⁺ peak. |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Safety Precautions
-
Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water. Conduct the reaction under an inert atmosphere in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This protocol provides a comprehensive guide for the successful Wittig olefination of this compound. The detailed steps, expected outcomes, and visual aids are intended to facilitate the efficient and safe execution of this important synthetic transformation in a research and development setting. The resulting vinyl indole derivative is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Knoevenagel Condensation of 6-nitro-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is of significant interest in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds. The indole scaffold, a privileged structure in drug discovery, is a common precursor in these reactions. Specifically, 6-nitro-1H-indole-3-carbaldehyde is a valuable starting material due to the electron-withdrawing nature of the nitro group, which can influence the biological activity of the resulting derivatives. The products of the Knoevenagel condensation of this compound are of interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds and discusses the potential biological relevance of the synthesized products.
Data Presentation
The following tables summarize representative quantitative data for the Knoevenagel condensation of substituted indole-3-carbaldehydes with various active methylene compounds. While specific data for the 6-nitro substituted derivative is limited in the literature, the presented data for other substituted indoles provides a valuable reference for reaction optimization.
Table 1: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes with Malononitrile
| Entry | Indole-3-carbaldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-cyano | L-proline | Ethanol | 60 | 1 | 96 | [1] |
| 2 | Unsubstituted | Ammonium acetate | - | RT | 5-7 min (ultrasound) | 93.58 | [2] |
| 3 | Unsubstituted | - | Methanol | 60 | 0.5 (microwave) | - | [3] |
| 4 | 5-bromo | L-proline | Chlorobenzene | - | 5-17 min (microwave) | - | [4] |
Table 2: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes with Ethyl Cyanoacetate
| Entry | Indole-3-carbaldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-cyano | L-proline | Ethanol | 60 | 1.5 | 94 | [1] |
| 2 | Unsubstituted | Piperidine | Ethanol | Reflux | - | - | [5] |
| 3 | N-benzyl | - | - | - | - | - | [6] |
Table 3: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes with Barbituric Acid and its Derivatives
| Entry | Indole-3-carbaldehyde Substituent | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-cyano | Barbituric Acid | L-proline | Ethanol | 60 | 2 | 92 | [1] |
| 2 | Unsubstituted | Barbituric Acid | Basic Alumina | - | - (microwave) | 3-5 min | 90-96 | [7] |
| 3 | Unsubstituted | Thiobarbituric Acid | Acetic Acid | Ethanol | RT | - | - | [8] |
| 4 | Naphthofuran-2-carbaldehyde | Barbituric Acid | - | Ethanol | 70 | 10 | - | [9] |
Table 4: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes with Dimedone
| Entry | Indole-3-carbaldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-cyano | L-proline | Ethanol | 60 | 2.5 | 88 | [1] |
| 2 | Various aromatic aldehydes | ZrOCl2·8H2O/NaNH2 | - | - | - | excellent | [10] |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methods for similar indole derivatives and can be adapted and optimized for the specific substrate.[1][2][4][7]
Protocol 1: Synthesis of 2-((6-nitro-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
L-proline (or another suitable base like piperidine or ammonium acetate)
-
Ethanol (or other suitable solvent like methanol or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Filtration apparatus
Procedure:
-
To a stirred solution of malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add L-proline (0.1 mmol).
-
To this mixture, add this compound (1.0 mmol).
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add cold water (20 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(6-nitro-1H-indol-3-yl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (or another suitable base)
-
Ethanol
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ice-cold water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Protocol 3: Synthesis of 5-((6-nitro-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
This compound
-
Barbituric acid
-
Basic alumina (for microwave-assisted synthesis) or L-proline/Ethanol (for conventional heating)
-
Microwave synthesizer (optional)
Microwave-Assisted Procedure: [7]
-
In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol), barbituric acid (1.0 mmol), and basic alumina (approximately 1 g).
-
Place the vessel in a microwave oven and irradiate at a suitable power (e.g., 300 W) for 3-5 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Add ethanol to the solid residue and filter to remove the basic alumina.
-
Wash the alumina with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from ethanol to yield the pure compound.
Conventional Heating Procedure: [1]
-
Follow the general procedure outlined in Protocol 1, substituting malononitrile with barbituric acid. The reaction time may need to be extended to 2-3 hours.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
Biological Significance and Signaling Pathways
Derivatives of indole-3-carbaldehyde obtained through Knoevenagel condensation have demonstrated a wide range of biological activities, making them promising candidates for drug development. The introduction of a nitro group at the 6-position can significantly modulate these activities.
Anticancer Activity: Nitro-substituted indole derivatives have been investigated for their potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis. The Knoevenagel condensation products of this compound may act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR, leading to the induction of apoptosis and inhibition of tumor growth.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity: Indole derivatives are known to possess significant antimicrobial properties. The products of Knoevenagel condensation with this compound may exhibit enhanced activity against a range of bacteria and fungi. The nitro group can be a key pharmacophore contributing to the antimicrobial effect. These compounds could potentially act by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[12][13][14]
Anti-inflammatory Activity: Several indole derivatives have shown potent anti-inflammatory effects.[15][16][17][18] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB. The Knoevenagel adducts of this compound represent a class of compounds that could be explored for their potential to alleviate inflammation. The presence of the 6-nitro group has been noted to contribute to significant anti-inflammatory activity in some indole structures.[16]
Conclusion
The Knoevenagel condensation of this compound with various active methylene compounds provides a straightforward and efficient route to a diverse library of novel indole derivatives. The protocols provided herein offer a solid foundation for the synthesis of these compounds. The resulting products are of significant interest to the drug discovery and development community due to their potential anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the biological activities of these specific this compound derivatives and the elucidation of their precise mechanisms of action are warranted to fully explore their therapeutic potential.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. www2.unifap.br [www2.unifap.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chesci.com [chesci.com]
- 17. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from Indole-3-Carbaldehyde Precursors
Introduction
Indole and its derivatives are fundamental scaffolds in the design of fluorescent probes due to their desirable photophysical characteristics, including strong fluorescence and tunable electronic properties.[1] Indole-3-carbaldehyde, in particular, serves as a versatile precursor for the development of novel fluorescent sensors. The aldehyde functional group provides a reactive site for straightforward chemical modifications, most commonly through the formation of Schiff bases, allowing for the introduction of various recognition moieties.[2] This enables the targeted design of probes for a wide array of analytes, including metal ions, anions, and biologically significant molecules.[3][4] Probes derived from these precursors have found applications in bio-imaging, allowing for the visualization of analytes in living cells and organisms.[5] This document provides detailed methodologies for the synthesis of fluorescent probes from indole-3-carbaldehyde and its derivatives, along with protocols for their application in cellular imaging and fluorometric analysis.
Data Presentation: Photophysical Properties of Indole-Based Probes
The efficacy of a fluorescent probe is determined by its photophysical properties. The following tables summarize key quantitative data for representative fluorescent probes synthesized from indole-3-carbaldehyde and its analogues.
Table 1: Comparative Photophysical Properties of RNA/SO₂ Probe EPI-RS
| Property | 4-Hydroxyindole-3-carboxaldehyde Derivative (EPI-RS) | SYTO™ RNASelect™ |
|---|---|---|
| Excitation Max (λex) | ~470 nm | ~490 nm |
| Emission Max (λem) | ~510 nm | ~525 nm |
| Quantum Yield (Φ) | Not explicitly reported, but shows significant fluorescence enhancement upon binding to RNA.[6] | ~0.04 (unbound), increases significantly upon binding.[6] |
| Target Specificity | RNA and SO₂[6] | RNA[6] |
| Cell Permeability | Yes[6] | Yes[6] |
| Photostability | Reported to have high photostability.[6] | Good[6] |
Note: Data for the EPI-RS probe is inferred from published studies.[6] Photophysical properties can vary based on the cellular environment.
Table 2: Properties of Indole-Based Schiff Base Probes for Metal Ion Detection
| Probe Name/Structure | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit (LOD) | Stoichiometry (Probe:Ion) | Reference |
|---|---|---|---|---|---|---|
| IH-Sal | Zn²⁺ | 368 | 473 | 0.41 µM | 1:1 | [5] |
| H2L | Al³⁺ | 374 | 465 | 29.9 nM | 1:1 | [7] |
| ANT–In | Cr³⁺ | 350 | 450 | 0.2 µM | N/A (Hydrolysis) | [8] |
| Probe L | Al³⁺ | 375 | 480 | 19.8 nM | 2:1 | [9] |
| Probe S | Al³⁺ | 370 | 470 | 47.9 nM | 2:1 |[9] |
Experimental Protocols
Reproducibility is critical in scientific research. The following sections provide detailed protocols for the synthesis of a representative indole-based fluorescent probe and its subsequent application.
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe (EPI-RS analogue)
This protocol describes the synthesis of a fluorescent probe for RNA and SO₂ detection via a condensation reaction between 4-hydroxyindole-3-carboxaldehyde and 2-hydrazinylpyridine.[6] This straightforward Schiff base formation is a common strategy for derivatizing indole-3-carbaldehydes.[2][10]
Materials:
-
4-Hydroxyindole-3-carboxaldehyde (1 equivalent)
-
2-hydrazinylpyridine (1.1 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware: Round-bottom flask, reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a round-bottom flask, dissolve 4-Hydroxyindole-3-carboxaldehyde (1 equivalent) in absolute ethanol.
-
Add 2-hydrazinylpyridine (1.1 equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[6]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[6]
-
Dry the final product under vacuum.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Application in Live-Cell Imaging
This protocol outlines the general steps for using a synthesized indole-based probe for live-cell fluorescence microscopy.[6]
Materials:
-
Synthesized fluorescent probe (e.g., EPI-RS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for EPI-RS, Ex: ~470 nm, Em: ~510 nm)[6]
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO.[6] Aliquot into single-use volumes and store protected from light to prevent photodegradation.[11]
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy until they reach the desired confluency.
-
Cell Staining:
-
Washing:
-
Imaging:
-
Image Analysis: Analyze the captured images to determine the localization and intensity of the fluorescent signal, which corresponds to the distribution of the target analyte.
Protocol 3: General Procedure for Fluorescence Spectroscopic Studies
This protocol details a general method for evaluating the fluorescent response of a synthesized probe to a target analyte (e.g., a metal ion) in solution.[4]
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO)
-
Buffer solution at the desired pH (e.g., HEPES, pH 7.4)
-
Stock solution of the target analyte
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM).
-
Prepare a series of analyte solutions of varying concentrations by diluting the analyte stock solution in the same buffer.
-
-
Titration:
-
Place the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at its maximum absorption wavelength (λex).[4]
-
Sequentially add small aliquots of the analyte solutions to the cuvette, mixing thoroughly after each addition.
-
Allow for an incubation period after each addition for the binding or reaction to reach equilibrium.
-
Record the fluorescence emission spectrum after each addition of the analyte.[4]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added analyte.
-
From this plot, determine the probe's sensitivity, detection range, and limit of detection (LOD).
-
To determine the binding stoichiometry, a Job's plot analysis can be performed.[9]
-
Mandatory Visualizations
The following diagrams illustrate the workflows and mechanisms described in the protocols.
Caption: Experimental workflow for the synthesis of an indole-based Schiff base fluorescent probe.
Caption: Step-by-step workflow for staining and imaging live cells with a fluorescent probe.
Caption: Signaling pathway for a 'turn-on' fluorescent probe upon binding to its target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-nitro-1H-indole-3-carbaldehyde as a versatile starting material for the construction of novel and biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and offer a gateway to diverse molecular scaffolds for further investigation in drug discovery.
Introduction
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and natural products.[1][2] The presence of both an indole nucleus and a reactive aldehyde group allows for a multitude of chemical transformations, leading to compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3][4][5][6] The introduction of a nitro group at the 6-position of the indole ring further enhances the synthetic potential of this scaffold by modulating its electronic properties and providing a handle for further functionalization.
This document outlines protocols for two key transformations of this compound: the synthesis of a novel pyrimido[1,2-a]indole system and the Knoevenagel condensation for the formation of α,β-unsaturated derivatives, which are themselves precursors to other heterocyclic systems.
I. Synthesis of a Novel 8-Nitro-10-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]indole-9-carbonitrile
The fusion of a pyrimidine ring to the indole core results in the pyrimido[1,2-a]indole scaffold, a heterocyclic system with potential pharmacological applications. The following protocol is adapted from the synthesis of a related derivative from 1-methoxy-6-nitroindole-3-carbaldehyde and demonstrates a plausible route to this novel heterocyclic system.[7][8] The reaction proceeds via a proposed nucleophilic substitution at the C2 position of the indole, followed by an intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
3-Aminopropionitrile
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopropionitrile (1.2 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 8-nitro-10-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]indole-9-carbonitrile.
Data Presentation
| Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Yield (%) | Product |
| This compound | 3-Aminopropionitrile | KOtBu | DMF | 2-4 | Est. 60-70 | 8-nitro-10-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]indole-9-carbonitrile |
| 1-methoxy-6-nitroindole-3-carbaldehyde | 3-Aminopropionitrile | KOtBu | DMF | 2 | 73 | 1-methoxy-8-nitro-10-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]indole-9-carbonitrile |
Note: The yield for the this compound reaction is an estimation based on the reported yield for the 1-methoxy derivative.[8]
Logical Relationship Diagram
Caption: Proposed reaction pathway for the synthesis of the pyrimido[1,2-a]indole derivative.
II. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[6] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated indole derivatives, which are valuable precursors for the synthesis of various heterocyclic systems and have shown a range of biological activities.[1][4]
Experimental Protocol
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the active methylene compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired Knoevenagel condensation product.
Data Presentation
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Product |
| Malononitrile | Piperidine | Ethanol | 1-2 | Est. >90 | 2-((6-nitro-1H-indol-3-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Piperidine | Ethanol | 2-4 | Est. >85 | Ethyl 2-cyano-3-(6-nitro-1H-indol-3-yl)acrylate |
Note: Yields are estimations based on general Knoevenagel condensation reactions with indole-3-carbaldehydes.
Experimental Workflow Diagram
Caption: General workflow for the Knoevenagel condensation.
Biological Significance and Signaling Pathways
While specific biological data for the direct derivatives of this compound are not extensively reported, the broader class of indole derivatives and the resulting heterocyclic scaffolds (e.g., pyrimidines) are known to exhibit significant pharmacological activities.
-
Anticancer Activity: Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some indole compounds are known to inhibit kinases such as EGFR, which are crucial for tumor growth.[9]
-
Anti-inflammatory Activity: The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and to modulate inflammatory signaling pathways such as NF-κB.[3]
-
Antimicrobial Activity: Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria.[1] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of a growth factor signaling pathway by novel heterocyclic compounds.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols provided herein for the synthesis of a pyrimido[1,2-a]indole derivative and for the Knoevenagel condensation offer robust starting points for the exploration of new chemical space. The resulting compounds, belonging to classes of molecules with known biological relevance, are promising candidates for further investigation in drug discovery and development programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-nitro-1H-indole-3-carbaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-nitro-1H-indole-3-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and optimized method for synthesizing a formylated 6-nitro-1H-indole derivative at the 3-position is not a direct formylation but a nitrosation reaction of 6-nitroindole. This reaction proceeds through a multi-step pathway that begins with the nitrosation of the indole's C3 position to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1][2] It is crucial to note that this method yields 6-nitro-1H-indazole-3-carbaldehyde, a structural isomer of the requested indole. Direct C3-formylation of 6-nitroindole to produce this compound is challenging due to the electron-withdrawing nature of the nitro group.
Q2: Can the Vilsmeier-Haack reaction be used to directly formylate 6-nitroindole at the C3 position?
A2: The Vilsmeier-Haack reaction is a classic method for the 3-formylation of indoles.[3] However, its effectiveness is significantly reduced for electron-deficient indoles like 6-nitroindole. The Vilsmeier reagent is a weak electrophile, and the electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution.[4] While not the preferred method, it can be attempted, but often requires a two-step process where the initial iminium salt intermediate is isolated and then hydrolyzed in a separate step to yield the aldehyde.[4] Low yields and the formation of byproducts are common challenges.
Q3: What are the primary applications of this compound and its isomers?
A3: 1H-indazole-3-carboxaldehyde derivatives are crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[1] The aldehyde group is a versatile functional handle that can be converted into various other groups to build more complex molecules with therapeutic potential against diseases like cancer.[1]
Q4: I am observing a deep red or brown coloration in my reaction mixture. What is the cause?
A4: The formation of deep red or brown colored impurities is a documented side reaction, particularly in the nitrosation of indoles.[2] These colored byproducts are typically dimers formed from the nucleophilic addition of the starting indole material to a reaction intermediate.[2] To minimize this, a slow, "reverse addition" of the indole solution to the nitrosating mixture is highly recommended.[2]
Q5: My yield is low, and I'm isolating a more polar byproduct. What could it be?
A5: A common polar byproduct in the nitrosation reaction is the corresponding 6-nitro-1H-indazole-3-carboxylic acid.[2] Its formation can be attributed to the oxidation of the aldehyde product or an intermediate.[2] Careful control of reaction temperature and time can help minimize the formation of this byproduct.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incorrect Reaction Pathway: Attempting a direct Vilsmeier-Haack formylation on the highly deactivated 6-nitroindole. | Consider the nitrosation route to form the corresponding 6-nitro-1H-indazole-3-carbaldehyde, which is a more established and higher-yielding method for this substrate.[1][2] |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the nitrosation of electron-deficient indoles, heating (e.g., to 80°C) may be required to drive the reaction to completion.[1] |
| Degradation of Reagents: The Vilsmeier reagent or the nitrosating agent can be unstable, especially at elevated temperatures. | Prepare the Vilsmeier or nitrosating reagent in situ at low temperatures (e.g., 0-5°C). If heating is necessary, it should be done after the addition of the 6-nitroindole. Avoid prolonged heating. |
| Formation of Dimer Byproducts: Nucleophilic attack of the starting 6-nitroindole on a reaction intermediate can lead to the formation of dimers, reducing the yield of the desired product.[1] | Employ a "reverse addition" protocol. Slowly add a solution of 6-nitroindole to the pre-formed Vilsmeier or nitrosating reagent. This maintains a low concentration of the nucleophilic indole, minimizing dimerization.[1] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities: Formation of deep red or brown dimers or other polymeric materials.[2] | The primary purification method is column chromatography on silica gel.[1] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1] Careful monitoring of fractions by TLC is crucial. |
| Product Precipitation: The desired product may precipitate out of the reaction mixture upon completion. | The product can be isolated by vacuum filtration and washed with water to remove inorganic salts before further purification by column chromatography.[1] |
| Presence of Carboxylic Acid Byproduct: The more polar 6-nitro-1H-indazole-3-carboxylic acid can be difficult to separate from the desired aldehyde.[2] | Optimize the column chromatography conditions, possibly using a gradient elution. An initial wash of the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) may help to remove the acidic byproduct, but care must be taken to avoid hydrolysis of the desired aldehyde. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation
This protocol is adapted from established procedures for the nitrosation of electron-deficient indoles.[1]
Materials:
-
6-Nitroindole
-
Sodium Nitrite (NaNO₂)
-
2N Hydrochloric Acid (HCl)
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N hydrochloric acid (7 equivalents) dropwise while maintaining the temperature at 0°C.
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Reaction: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF. Slowly add the 6-nitroindole solution dropwise to the vigorously stirred, pre-formed nitrosating mixture at 0°C over a period of 1-2 hours.
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Reaction Progression: After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., to 80°C) to ensure completion. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford pure 6-nitro-1H-indazole-3-carbaldehyde.
Quantitative Data Summary for Nitrosation of Substituted Indoles
The following table summarizes representative yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes via nitrosation, highlighting the general conditions.
| Starting Indole | Reaction Conditions | Yield (%) |
| 5-Bromo-indole | Reverse addition at 0°C | 72 |
| Indole | Reverse addition at 0°C over 2h | 99 |
| 6-Nitroindole | Reverse addition, may require heating | Not explicitly stated, but generally good for electron-deficient indoles |
Note: The yields are highly dependent on the specific reaction conditions and the substrate.
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways from 6-nitroindole.
References
Technical Support Center: Vilsmeier-Haack Formylation of Nitroindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the Vilsmeier-Haack formylation of nitroindoles. Given the electron-deficient nature of the nitroindole nucleus, this reaction can be less straightforward than with electron-rich indoles, and may require careful optimization to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack formylation of nitroindole not proceeding or giving a very low yield?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is most efficient on electron-rich aromatic systems. The nitro group is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack by the Vilsmeier reagent. Consequently, harsher reaction conditions, such as higher temperatures and longer reaction times, are often necessary compared to the formylation of unsubstituted indole. However, these conditions can also lead to the decomposition of the Vilsmeier reagent. Careful optimization of the reaction temperature and time is crucial.
Q2: What are the expected side reactions in the Vilsmeier-Haack formylation of nitroindoles?
A2: While direct literature on specific side products for all nitroindole isomers is limited, potential side reactions under forcing conditions can be inferred:
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Decomposition of the Vilsmeier Reagent: At elevated temperatures, the Vilsmeier reagent can decompose, leading to a complex mixture of byproducts and a lower yield of the desired formylated product.
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Formation of Isomeric Products: While formylation is generally expected at the C3 position, harsh conditions might lead to substitution at other positions on the indole ring, although this is less common.
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Reaction at the Nitro Group: Although less likely under Vilsmeier-Haack conditions, highly reactive intermediates could potentially interact with the nitro group, leading to undesired side products.
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Polymerization/Tar Formation: The combination of a sensitive substrate and harsh reaction conditions can lead to the formation of polymeric materials or tar, which can complicate purification and reduce the yield.
Q3: For which nitroindole isomer is the Vilsmeier-Haack formylation most likely to be successful?
A3: The Vilsmeier-Haack formylation of 5-nitroindole to produce 5-nitroindole-3-carboxaldehyde has been reported with good yields (around 85%).[1] This suggests that the electronic deactivation by the nitro group at the 5-position still allows for successful electrophilic substitution at the C3 position. The success with other isomers, such as 4-nitroindole and 6-nitroindole, may vary and likely requires more rigorous optimization of reaction conditions.
Q4: Are there alternative methods for the formylation of nitroindoles if the Vilsmeier-Haack reaction fails?
A4: Yes, if the Vilsmeier-Haack reaction proves to be ineffective, you might consider alternative formylation methods that are suitable for less reactive aromatic compounds. Some potential alternatives include:
-
Duff Reaction: This reaction uses hexamethylenetetramine in acidic conditions and is often used for the ortho-formylation of phenols, but can be applied to other activated and some deactivated aromatic systems.
-
Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid (e.g., TiCl4, SnCl4) and can be effective for a range of aromatic compounds.
-
Metal-Catalyzed Formylation: Recent advances in organometallic chemistry have led to the development of catalytic formylation reactions that may be more tolerant of a wider range of functional groups and substrate reactivities.
Troubleshooting Guides
Problem 1: No Reaction or Low Conversion
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | The nitroindole substrate is deactivated and requires higher temperatures to react. Gradually increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C) and monitor the reaction progress by TLC or LC-MS. |
| Short Reaction Time | Deactivated substrates require longer reaction times. Extend the reaction time and monitor the progress to determine the optimal duration. |
| Decomposition of Vilsmeier Reagent | If the Vilsmeier reagent is prepared at too high a temperature or stored for too long, it may decompose. Prepare the reagent fresh at a controlled low temperature (0-5°C) and use it immediately. |
| Poor Quality of Reagents | Impurities in DMF or POCl₃ can inhibit the reaction. Use freshly distilled POCl₃ and anhydrous, high-purity DMF. |
Problem 2: Formation of Multiple Products or Isomers
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The chosen temperature may be promoting the formation of kinetic or thermodynamic byproducts. Experiment with a range of temperatures. A lower temperature for a longer duration may favor the thermodynamically more stable product. |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent might lead to di-formylation or other side reactions. Try adjusting the stoichiometry of the Vilsmeier reagent to find the optimal ratio. |
Problem 3: Darkening or Charring of the Reaction Mixture (Tar Formation)
| Potential Cause | Recommended Solution |
| Excessive Heat | The reaction temperature is too high, leading to the decomposition of the starting material or product. Reduce the reaction temperature and ensure efficient stirring and cooling. A more gradual increase in temperature may be beneficial. |
| Runaway Reaction | The exothermic formation of the Vilsmeier reagent or the reaction itself was not adequately controlled. Ensure proper cooling during the addition of POCl₃ to DMF and during the addition of the nitroindole. Consider a slower addition rate. |
Quantitative Data Summary
The following table summarizes reported reaction conditions and yields for the Vilsmeier-Haack formylation of a nitroindole isomer.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Nitroindole | POCl₃, DMF | Not specified | Not specified | 85 | [1] |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Nitroindole
This protocol is a general guideline based on successful reports and may require optimization for other nitroindole isomers.
Materials:
-
5-Nitroindole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-nitroindole (1 equivalent) in anhydrous DMF in a separate flask.
-
Slowly add the solution of 5-nitroindole to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to an optimized temperature (e.g., 60-80°C) for an optimized duration (e.g., 2-6 hours). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutralized to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-nitroindole-3-carboxaldehyde.
-
Visualizations
References
Optimizing reaction conditions for the synthesis of 6-nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-nitro-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for the formylation of indoles, including 6-nitroindole, is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds like indoles to introduce a formyl group.[3][4]
Q2: Why is the Vilsmeier-Haack reaction challenging for 6-nitroindole?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The nitro group (-NO₂) at the 6-position of the indole ring is strongly electron-withdrawing, which deactivates the indole system towards electrophilic attack.[3] This reduced reactivity can lead to slower reaction rates, lower yields, and may require more forcing reaction conditions compared to the formylation of electron-rich indoles.
Q3: What are the key reagents and their roles in the Vilsmeier-Haack reaction?
The key reagents are:
-
6-nitroindole: The substrate to be formylated.
-
N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.[3]
-
Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3]
Q4: What are the primary side reactions to be aware of during the synthesis?
Potential side reactions include the formation of polymeric materials, especially under strongly acidic and high-temperature conditions. Additionally, incomplete reaction can lead to the recovery of unreacted starting material, and in some cases, the formation of other regioisomers of the formylated product, although formylation at the 3-position is generally preferred for indoles. For some indole derivatives, dimerization has been reported as a side reaction.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion of 6-nitroindole
-
Possible Cause: Insufficient reactivity of the Vilsmeier reagent or deactivation of the 6-nitroindole substrate.
-
Suggested Solution:
-
Increase Reaction Temperature: Due to the electron-withdrawing nature of the nitro group, higher temperatures may be required to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.
-
Increase Reaction Time: Prolonging the reaction time can lead to higher conversion. Again, monitor by TLC to determine the optimal time.
-
Increase Stoichiometry of Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help to increase the rate of reaction with the deactivated substrate.
-
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
-
Possible Cause: Decomposition of the starting material or product under harsh reaction conditions.
-
Suggested Solution:
-
Control Temperature Carefully: Avoid excessive heating. The Vilsmeier-Haack reaction can be exothermic, so ensure controlled addition of reagents and efficient cooling, especially during the formation of the Vilsmeier reagent.
-
Optimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can lead to product degradation.
-
Ensure Purity of Reagents: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Impurities can catalyze polymerization.
-
Problem 3: Difficult Purification of the Product
-
Possible Cause: Presence of polar impurities or byproducts with similar polarity to the desired product.
-
Suggested Solution:
-
Column Chromatography: Use a carefully selected solvent system for silica gel chromatography. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Experimental Protocol: Vilsmeier-Haack Formylation of 6-nitroindole (General Procedure)
This is a general procedure for the formylation of indoles, which may require optimization for 6-nitroindole.
Materials:
-
6-nitroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve 6-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of 6-nitroindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, the reaction mixture may be stirred at room temperature or heated. For the less reactive 6-nitroindole, heating to 50-80 °C may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
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Extract the aqueous mixture with ethyl acetate (3 x volume).
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Vilsmeier-Haack Formylation of Indoles.
| Parameter | Effect on Yield and Purity | Recommendations for 6-nitroindole |
| Temperature | Increasing temperature generally increases the reaction rate but can also lead to decomposition and byproduct formation. | Start at a moderate temperature (e.g., 50 °C) and increase if the reaction is sluggish. Monitor by TLC. |
| Reaction Time | Longer reaction times can lead to higher conversion but also increase the risk of side reactions. | Optimize based on TLC monitoring to find the point of maximum product formation. |
| Stoichiometry of POCl₃ | An excess of POCl₃ can increase the concentration of the Vilsmeier reagent, potentially increasing the reaction rate. However, a large excess can lead to unwanted side reactions. | Use a moderate excess (e.g., 1.2-1.5 equivalents) of POCl₃. |
| Solvent | DMF is typically used in excess as both a reagent and a solvent. A co-solvent like DCM can sometimes be used. | Anhydrous conditions are crucial. Ensure DMF is dry. |
Visualizations
References
Technical Support Center: Purification of 6-nitro-1H-indole-3-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-nitro-1H-indole-3-carbaldehyde by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting poor separation between my desired product and impurities. What can I do?
A1: Poor separation is a common issue that can be addressed by optimizing the mobile phase and column parameters.[1]
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Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems.[2] For this compound, a gradient of ethyl acetate in petroleum ether or hexanes is a good starting point.[2] Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.
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Employ Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can effectively separate compounds with similar polarities.[1]
-
Check Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
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Reduce Sample Load: Overloading the column is a frequent cause of poor resolution. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Q2: My product seems to be degrading on the silica gel column. How can I prevent this?
A2: Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[3][4]
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Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on the silica.
-
Deactivate Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine. A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to the eluent.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[4]
Q3: The purified product yield is very low. What are the potential causes?
A3: Low recovery can stem from several factors during the purification process.
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Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. This is more common with highly polar compounds. Using a more polar eluent or a different stationary phase can help.
-
Product Lost in Fractions: The product may have eluted in fractions you did not expect. It is crucial to monitor all fractions by TLC before combining and discarding them.
-
Incomplete Elution: The chosen solvent system might not be polar enough to elute your compound from the column. If your compound is still on the column after running a large volume of your initial eluent, gradually increase the polarity.
Q4: How should I load my crude sample onto the column?
A4: Proper sample loading is critical for achieving good separation.
-
Dry Loading: This is the preferred method, especially if your crude product has low solubility in the starting eluent.[2][5] Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude material), and evaporate the solvent to obtain a free-flowing powder.[2][5] This powder can then be carefully added to the top of your packed column.
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Wet Loading: If you must use wet loading, dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent.[5] Carefully add this solution to the top of the column with a pipette, ensuring you do not disturb the silica bed.[5]
Q5: My compound is colorless. How can I monitor its presence on a TLC plate and in the collected fractions?
A5: While this compound has a chromophore, many indole derivatives are not strongly colored. Several visualization techniques can be employed.[6]
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UV Light: Indole derivatives are typically UV-active due to their aromatic structure.[6] They will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[6]
-
Staining Reagents: If UV visualization is not sufficient, specific chemical stains can be used.
Experimental Protocols
Method Development using Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (with F254 indicator).
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Elution: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity in subsequent tests (e.g., 8:2, 7:3).
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Visualization: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under UV light (254 nm).[2]
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Optimization: Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4.[2]
Column Chromatography Protocol
-
Column Preparation:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a solvent like dichloromethane.[2]
-
Add silica gel (approximately 2-3 times the weight of the crude material) to this solution.[2]
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Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[5]
-
-
Elution:
-
Carefully add the initial, low-polarity mobile phase (as determined by TLC) to the column.
-
Apply gentle pressure using a pump or an inert gas source to start the elution.
-
Begin with an isocratic elution of 10-20% ethyl acetate in petroleum ether, then gradually increase the polarity (e.g., to 40% ethyl acetate) to elute the desired compound.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Parameters for Column Chromatography of this compound
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (230-400 mesh)[2] |
| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether (or Hexanes)[2] |
| Initial Eluent | 10-20% Ethyl Acetate in Petroleum Ether |
| Final Eluent | 30-50% Ethyl Acetate in Petroleum Ether |
| Sample Loading | Dry loading with silica gel[2][5] |
| TLC Rf Target | 0.2 - 0.4 |
| Visualization | UV light (254 nm), Ehrlich's Reagent, or KMnO₄ stain[6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Minimizing Dimer Formation in Indole Nitrosation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of dimer formation during indole nitrosation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation during indole nitrosation?
A1: Dimerization and the formation of other condensation products are significant side reactions, especially under strongly acidic conditions. Colored byproducts, often referred to as "indole red" or "indoxyl red," are typically formed from the reaction of the initial 3-nitrosoindole intermediate with unreacted indole starting material.[1]
Q2: How does acid concentration affect the reaction and dimer formation?
A2: The optimal pH for the nitrosation of many secondary amines is between 3 and 4. Very low pH can lead to the protonation of the amine, reducing its nucleophilicity, while at a higher pH, the concentration of the active nitrosating species is reduced. For some indole derivatives, the reaction rate is surprisingly insensitive to the acidity of the medium. However, strongly acidic conditions can promote dimerization. It is recommended to start with mildly acidic conditions and perform small-scale optimization experiments.
Q3: What is the role of temperature in controlling dimer formation?
A3: Maintaining a low reaction temperature is crucial for minimizing the rate of subsequent reactions that lead to dimer formation. Cooling the reaction mixture to 0-5 °C in an ice bath is a common practice.
Q4: How can the order of reagent addition impact the yield of the desired product?
A4: The slow, reverse addition of the indole solution to the nitrosating mixture is a key strategy to minimize dimer formation. This approach keeps the concentration of free indole low, thereby favoring the desired reaction pathway over the condensation reaction with the 3-nitrosoindole intermediate.[2]
Q5: Are N-nitrosoindoles stable?
A5: The stability of N-nitrosoindoles is highly dependent on both the pH and the specific indole structure. For instance, some nitrosated indole-3-derivatives are more stable at a pH of 8 than at a pH of 2, while the opposite is true for nitrosated 4-chloroindole.[3] It is advisable to adjust the workup pH to enhance product stability and to keep the product cold and minimize its time in solution.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Nitrosoindole
| Possible Cause | Recommended Action |
| Incorrect Acid Concentration | The optimal pH is typically between 3 and 4. For some indoles, the reaction rate is insensitive to acidity. Start with mildly acidic conditions (e.g., 0.1 M HCl) and optimize. For tryptophan, an optimal HCl concentration is reported to be in the range of 50-100 mM. |
| Decomposition of Product | The stability of N-nitrosoindoles is pH-dependent.[3] Consider adjusting the pH during workup to enhance stability. Some are more stable at pH 8, others at pH 2.[3] |
| Inefficient Nitrosating Agent Formation | Ensure thorough mixing and an adequate stoichiometric ratio of the nitrite salt (e.g., sodium nitrite) to the acid to form nitrous acid (HNO₂) in situ. |
| Side Reactions (Dimerization) | Employ a slow, reverse addition of the indole solution to the nitrosating mixture to keep the concentration of free indole low.[2] |
Issue 2: Formation of Unexpected Colored Byproducts (e.g., Red or Deep Red Precipitate)
| Possible Cause | Recommended Action |
| Dimer and Trimer Formation | These colored compounds, such as indole red, are often the result of the initial 3-nitrosoindole intermediate reacting with unreacted indole.[1] To minimize this, slowly add the indole solution to the nitrosating mixture.[2] |
| High Indole Concentration | A high concentration of the indole starting material can favor the dimerization side reaction. Use a more dilute solution of the indole. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of dimer formation. Maintain a low reaction temperature (0-5 °C) throughout the addition and reaction time. |
Data Presentation
Table 1: Effect of Reaction Conditions on Indole Nitrosation Yield and Dimer Formation (Illustrative)
| Entry | Indole Concentration | Acid Concentration | Temperature (°C) | Addition Method | Yield of N-Nitrosoindole (%) | Yield of Dimer (%) |
| 1 | High | High | 25 | Rapid | Low | High |
| 2 | Low | Moderate | 0-5 | Slow Reverse | High | Low |
| 3 | High | Moderate | 0-5 | Slow Reverse | Moderate | Moderate |
| 4 | Low | Low | 0-5 | Slow Reverse | Moderate | Low |
This table is illustrative and actual results will vary depending on the specific indole substrate and reaction conditions.
Experimental Protocols
General Procedure for the N-Nitrosation of Indole with Minimized Dimer Formation
This protocol is a general guideline and may require optimization for specific indole substrates.
Materials:
-
Indole derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Prepare the Indole Solution: Dissolve the indole derivative in a suitable organic solvent.
-
Prepare the Nitrosating Agent: In a separate flask, prepare an aqueous solution of sodium nitrite.
-
Cool the Reaction Mixture: Cool both the indole solution and the sodium nitrite solution to 0-5 °C in an ice bath.
-
Acidification and Nitrosation: Slowly add the 1 M HCl solution to the stirred sodium nitrite solution at 0-5 °C to generate nitrous acid in situ.
-
Slow Addition of Indole: Immediately following the acidification, add the pre-cooled indole solution dropwise to the acidic nitrite solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as gas evolution (CO₂) will occur.
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Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
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Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-nitrosoindole.
Visualizations
Caption: General pathway for the nitrosation of indole.
Caption: Pathway of dimer formation in indole nitrosation.
Caption: Troubleshooting workflow for indole nitrosation.
References
Preventing oxidation to carboxylic acid during indole-3-carbaldehyde synthesis.
Welcome to the technical support center for the synthesis of indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic procedure. Our goal is to help you optimize your reaction conditions to prevent the unwanted oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid and achieve high yields of the desired product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of indole-3-carbaldehyde, particularly through the Vilsmeier-Haack reaction, a common and high-yielding method.
Question 1: My final product is contaminated with indole-3-carboxylic acid. How can I prevent its formation?
Answer: The formation of indole-3-carboxylic acid is a result of over-oxidation of the desired aldehyde. This can be minimized by carefully controlling the reaction and work-up conditions. Here are key factors to consider:
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Temperature Control: Excessive heat during the reaction or work-up can promote oxidation. It is crucial to maintain the recommended temperature at each step. For instance, in the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent and the subsequent addition of indole should be carried out at low temperatures (e.g., 0-10°C)[1]. The final hydrolysis of the iminium salt intermediate should also be carefully controlled to avoid excessive heat generation.
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Reaction Time: Prolonging the reaction time unnecessarily can increase the likelihood of side reactions, including oxidation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and proceed with the work-up as soon as the starting material is consumed.
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Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, especially if you are experiencing significant issues with the formation of the carboxylic acid byproduct[2].
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Work-up Procedure: The hydrolysis of the reaction intermediate is a critical step. The reaction mixture should be quenched by pouring it onto crushed ice to dissipate heat effectively[1][2]. Subsequent basification should be performed cautiously to avoid localized heating.
Question 2: The yield of my indole-3-carbaldehyde is consistently low. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, from reagent quality to procedural missteps. Consider the following:
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Reagent Quality: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure that the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and freshly distilled[1]. The purity of the starting indole is also important.
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Stoichiometry: The molar ratio of the reagents is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the indole. A common protocol uses a slight excess of the formylating agent[2].
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Inefficient Stirring: The reaction mixture can become thick and viscous. Inefficient stirring can lead to poor mixing of reagents and localized temperature gradients, resulting in lower yields and increased side products[1]. Ensure vigorous and efficient mechanical stirring throughout the reaction.
-
Improper pH during Work-up: During the work-up, the pH needs to be carefully adjusted to precipitate the product. Inefficient pH adjustment can lead to the loss of product in the aqueous phase[2].
Question 3: My reaction mixture has turned dark brown or black. Is this normal, and what does it indicate?
Answer: While the Vilsmeier-Haack reaction typically produces a cherry-red to yellow-orange solution, significant darkening or the formation of tar-like substances often indicates decomposition or polymerization side reactions[2]. This can be caused by:
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Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition[2].
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Prolonged Reaction Times: Keeping the reaction at a high temperature for an extended period can lead to the degradation of the product and starting materials[2].
-
Reactive Starting Materials: Some substituted indoles can be more prone to polymerization under acidic conditions.
To mitigate this, ensure strict temperature control and monitor the reaction closely to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing indole-3-carbaldehyde?
A1: The most widely used and high-yielding methods include the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction, which involves the formylation of indole using a Vilsmeier reagent (typically formed from POCl₃ and DMF), is often preferred due to its high yields (often nearly quantitative) and the high purity of the resulting product[1]. The Reimer-Tiemann reaction is another classic method for the formylation of phenols and electron-rich heterocycles like indole[3][4][5]. Other methods include the Duff reaction and various catalytic formylations[6].
Q2: How can I purify indole-3-carbaldehyde if it is contaminated with indole-3-carboxylic acid?
A2: If your product is contaminated with the carboxylic acid, you can utilize an acid-base extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The indole-3-carboxylic acid will be deprotonated and dissolve in the aqueous layer, while the neutral indole-3-carbaldehyde remains in the organic layer. Separate the layers, dry the organic layer over an anhydrous salt (like Na₂SO₄), and evaporate the solvent. Further purification can be achieved by recrystallization, typically from ethanol[1].
Q3: What is the expected yield for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde?
A3: The Vilsmeier-Haack reaction is known for its high efficiency. With careful execution and pure reagents, yields of up to 97% have been reported[1].
Data Summary
The following table summarizes typical reaction conditions for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.
| Parameter | Value | Reference |
| Indole | 0.85 mole | [1] |
| Dimethylformamide (DMF) | 3.74 moles (as solvent and reagent) | [1] |
| Phosphorus oxychloride (POCl₃) | 0.94 mole | [1] |
| Reaction Temperature | 0-10°C (reagent addition), 35°C (reaction) | [1] |
| Reaction Time | ~1.5 hours (addition), 1 hour (heating) | [1] |
| Reported Yield | ~97% | [1] |
Experimental Protocols
Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde (Adapted from Organic Syntheses) [1]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL (3.74 moles) of freshly distilled dimethylformamide. Cool the flask in an ice-salt bath.
-
Slowly add 86 mL (0.94 mole) of freshly distilled phosphorus oxychloride to the stirred DMF over 30 minutes, maintaining a low temperature.
-
Indole Addition: Prepare a solution of 100 g (0.85 mole) of indole in 100 mL of DMF. Add this solution to the Vilsmeier reagent over a period of 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to 35°C and stir for an additional hour.
-
Work-up and Quenching: Add 300 g of crushed ice to the reaction mixture with vigorous stirring. This should result in a clear, cherry-red solution.
-
Precipitation: Transfer the solution to a larger flask containing 200 g of crushed ice. Prepare a solution of 375 g of sodium hydroxide in 1 L of water and add it dropwise with efficient stirring to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration. Resuspend the solid in 1 L of water to dissolve any inorganic salts, and then filter again. Wash the product with water and air-dry. The product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for indole-3-carbaldehyde synthesis.
Caption: Troubleshooting workflow for indole-3-carbaldehyde synthesis.
References
Technical Support Center: Synthesis of 6-nitro-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-nitro-1H-indole-3-carbaldehyde synthesis. The primary focus is on the Vilsmeier-Haack formylation of 6-nitroindole, the most common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of indoles, including 6-nitroindole, at the C3 position. This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent is an electrophile that attacks the electron-rich C3 position of the indole ring.
Q2: Why is the Vilsmeier-Haack reaction challenging for 6-nitroindole?
A2: The nitro group (-NO₂) at the 6-position of the indole ring is strongly electron-withdrawing. This deactivates the indole ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution, which is the key step in the Vilsmeier-Haack reaction. Consequently, harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary compared to the formylation of electron-rich indoles.
Q3: What are the common side reactions observed during the Vilsmeier-Haack formylation of 6-nitroindole?
A3: Common side reactions include the formation of polymeric materials or charring, especially at elevated temperatures. Incomplete reaction leading to the recovery of starting material is also a frequent issue. While less common with electron-deficient indoles, the formation of di-formylated products is a possibility under forcing conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a base (like saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate) before spotting on a TLC plate. The disappearance of the 6-nitroindole spot and the appearance of a new, more polar spot corresponding to the product indicate the reaction's progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Deactivated Substrate: The electron-withdrawing nitro group makes the indole less reactive. 2. Insufficiently Reactive Vilsmeier Reagent: The Vilsmeier reagent may not have formed correctly or may have decomposed. 3. Reaction Temperature Too Low: The activation energy for the reaction with the deactivated substrate is not being met. | 1. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. 2. Ensure that anhydrous conditions are maintained during the preparation of the Vilsmeier reagent. Use fresh, high-quality POCl₃ and anhydrous DMF. 3. Consider a stepwise addition: first, prepare the Vilsmeier reagent at a low temperature (0-5 °C), and then add the solution of 6-nitroindole. |
| Formation of a Dark, Tarry Residue | 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of the starting material, product, or the Vilsmeier reagent. 2. Concentrated Reaction Mixture: High concentrations can promote polymerization and side reactions. | 1. Maintain strict temperature control. If heating is necessary, increase the temperature gradually. 2. Use a suitable amount of solvent (e.g., DMF) to ensure the reaction mixture remains mobile. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible formation of di-formylated or other byproducts. 2. Decomposition: The product may be unstable under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. An excess may lead to side products. 2. Purify the crude product using column chromatography to isolate the desired product. |
| Difficult Purification | 1. Polar Byproducts: The presence of highly polar impurities can make separation challenging. 2. Product Precipitation: The product may precipitate from the reaction mixture along with byproducts. | 1. Utilize column chromatography with a suitable solvent gradient. Start with a non-polar eluent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexanes or petroleum ether.[1] 2. After quenching the reaction, ensure the pH is adjusted carefully to precipitate the product while keeping impurities in solution if possible. |
Experimental Protocols
The following is a detailed experimental protocol for the Vilsmeier-Haack formylation of a 6-nitroindole derivative, which can be adapted for 6-nitroindole.
Protocol: Vilsmeier-Haack Formylation of 1-methoxy-6-nitroindole
This protocol is adapted from a literature procedure for a closely related substrate and has been reported to provide a high yield.
Materials:
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1-methoxy-6-nitroindole
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
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Hexane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (approximately 10-15 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (approximately 2 equivalents) dropwise with vigorous stirring. After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Reaction with 1-methoxy-6-nitroindole: Dissolve 1-methoxy-6-nitroindole (1 equivalent) in anhydrous DMF. Add this solution to the prepared Vilsmeier reagent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 7 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:2 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to a 1:2 mixture of ethyl acetate:hexane) to afford the pure 1-methoxy-6-nitroindole-3-carbaldehyde. A reported yield for this reaction is 94%.
Data Presentation
Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation of Indoles
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-methoxy-6-nitroindole | POCl₃ (2), DMF (15) | DMF | Room Temp | 7 | 94 |
| Indole | POCl₃ (1.2), DMF | Dichloromethane | 0 to 35 | 2 | 97 |
| Electron-rich Indoles | Ph₃P/ICH₂CH₂I, DMF | DMF | Room Temp | - | Moderate to High |
| Electron-deficient Indoles | Ph₃P/ICH₂CH₂I, DMF then H₂O | DMF | Room Temp | - | Moderate to High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the formylation of 6-nitroindole.
Caption: Key steps in the Vilsmeier-Haack formylation of 6-nitroindole.
References
"Reverse addition" protocol for the synthesis of substituted indazoles.
Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted indazoles, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I address this?
A: Low yields and incomplete conversions are common challenges in indazole synthesis and can stem from several factors. Below are potential causes and solutions:
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Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and byproduct formation. For instance, some reactions like the Cadogan-type cyclizations may require high temperatures to proceed, but excessive heat can lead to decomposition of starting materials or products.[1]
-
Solution: Carefully optimize the reaction temperature. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Insufficient Stoichiometry of Reagents: An inadequate amount of a key reagent, such as a base, can lead to incomplete conversion. For example, using a reduced amount of potassium carbonate (K₂CO₃) has been shown to result in significantly lower conversion rates.[1]
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Solution: Ensure the stoichiometry of all reagents is correct. A slight excess of the limiting reagent might be necessary in some cases.
-
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly influence the reaction's efficiency.[1]
-
Solution: If substrate reactivity is a suspected issue, consider modifying the substituents or exploring an alternative synthetic route that is more tolerant of your specific functional groups.
-
-
Presence of Water: In certain reactions, the presence of moisture can be detrimental, leading to the formation of unwanted impurities.[1]
-
Solution: Use anhydrous solvents and reagents. The addition of drying agents like 4 Å molecular sieves can help to remove any residual water from the reaction mixture.[1]
-
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Q: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge. The outcome is dependent on a delicate balance of electronic and steric factors of the indazole core, the nature of the electrophile, the base, and the solvent used.[1]
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Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-indazole.[2] Consequently, N1-substituted indazoles are often the more stable, thermodynamic products, while N2-substituted indazoles can be the kinetically favored products.
-
Favoring the N1 Isomer (Thermodynamic Product):
-
Base and Solvent Choice: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) typically favors N1-alkylation.[3]
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium, for instance by stirring for a longer duration or at a slightly elevated temperature, can increase the proportion of the N1 isomer.
-
-
Favoring the N2 Isomer (Kinetic Product):
-
Issue 3: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize these?
A: The formation of side products can often be attributed to the reaction conditions.
-
Controlling Reaction Temperature: As mentioned, high temperatures can lead to decomposition and the formation of various byproducts.[1]
-
Optimizing Reaction Time: Prolonged reaction times, while sometimes necessary for complete conversion, can also allow for the gradual formation of undesired side products or the isomerization of the desired product.[1]
-
Workup Conditions: The stability of the indazole product should be considered during the workup. Some indazoles may be sensitive to acidic or basic conditions. It is often advisable to use neutral workup conditions and avoid excessive heating during solvent evaporation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the "reverse addition" protocol for indazole synthesis?
A1: The term "reverse addition" is not a standard, widely recognized name for a specific indazole synthesis protocol in the chemical literature. It is possible that this term refers to a specific, non-standard laboratory nomenclature or a misinterpretation of a reaction mechanism. For instance, in the context of addition reactions to the indazole ring, the elimination of the added group is a "reverse" reaction.[4] In some cycloaddition approaches to indazoles, a retro-[4+2] cycloaddition step occurs, which could be informally described as a type of "reverse" reaction.[5] We recommend consulting the original source of this term for a precise definition. In the absence of a specific protocol under this name, we provide guidance on established and reliable methods for indazole synthesis.
Q2: What are the most common and effective methods for synthesizing substituted indazoles?
A2: Several robust methods are widely employed for the synthesis of substituted indazoles, each with its own advantages:
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Palladium-Catalyzed Cross-Coupling: This is a highly versatile approach. For example, the Suzuki-Miyaura reaction is used to form C-C bonds (e.g., 3-aryl-indazoles), while the Buchwald-Hartwig amination is effective for forming C-N bonds (e.g., 3-aminoindazoles).[4] These methods are valued for their broad substrate scope and tolerance of various functional groups.[4]
-
Transition-Metal-Catalyzed C-H Activation: Modern methods utilizing rhodium (Rh) or cobalt (Co) catalysts enable the direct functionalization of the indazole C-H bond, offering high atom economy.[4]
-
Cycloaddition Reactions: The [3+2] cycloaddition of arynes with diazo compounds or N-tosylhydrazones provides a direct pathway to the indazole core with substitution at the 3-position.[4][6]
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Davis-Beirut Reaction: This method involves the reaction of a 2-nitrobenzylamine derivative with a mild base in an alcoholic solvent to form 2H-indazoles. It is advantageous as it avoids the use of expensive or toxic metals.[7]
Q3: How do I choose the appropriate synthetic method for my target substituted indazole?
A3: The selection of a synthetic method depends on the desired substitution pattern and the availability of starting materials. The following logical workflow can guide your decision-making process.
Caption: Decision workflow for selecting a synthetic method.
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for different indazole synthesis methods to facilitate comparison.
Table 1: Regioselectivity of N-Alkylation of 1H-Indazole
| Electrophile / Conditions | Base | Solvent | N1:N2 Ratio | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 44 : 40 | ~84 |
| Isopropyl Bromide | Cs₂CO₃ | Various | Poor Selectivity | <52 |
| Various Tosylates | Cs₂CO₃ | DMF | >99 : <1 (N1) | >90 |
| Mitsunobu Reaction (Various Alcohols) | PPh₃/DIAD | THF | <1 : >99 (N2) | >84 |
Data adapted from literature.[3]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is adapted from procedures demonstrating high N1-selectivity using sodium hydride in THF.[3]
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Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Caption: Workflow for N1-selective alkylation.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is based on a mild and efficient one-pot synthesis of 2H-indazoles.[3]
-
Condensation: In a round-bottom flask, dissolve the ortho-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., ethanol). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction and Cyclization: Add a reducing agent, such as tri-n-butylphosphine (PBu₃, 1.5 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2H-indazole.
Caption: Workflow for one-pot 2H-indazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 6-Nitro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the derivatization of 6-nitro-1H-indole-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions performed on this compound?
A1: The aldehyde functionality at the C3 position of the 6-nitro-1H-indole ring is a versatile handle for various chemical transformations. The most common derivatization reactions include:
-
Schiff Base Formation: Condensation with primary amines to form imines.
-
Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated products.[1]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[1]
-
Reductive Amination: Formation of an imine followed by reduction to yield a secondary amine.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Reduction: Conversion of the aldehyde to an alcohol.
Q2: How does the 6-nitro group influence the reactivity of the indole-3-carbaldehyde?
A2: The electron-withdrawing nature of the nitro group at the 6-position significantly impacts the reactivity of the molecule. It deactivates the indole ring towards electrophilic substitution but activates the C2 position for nucleophilic attack. The aldehyde group itself is also affected, which can influence reaction rates and necessitate modified conditions compared to unsubstituted indole-3-carbaldehyde. For instance, in nitrosation reactions to form indazoles, electron-poor indoles like the nitro derivatives require higher temperatures (e.g., 80°C) for full conversion.[2]
Q3: I am observing a dark coloration and insoluble material in my reaction mixture. What is the likely cause?
A3: The formation of dark-colored, often red or brown, insoluble materials is a common issue, particularly under acidic or basic conditions. This can be attributed to the polymerization of the indole starting material or intermediates. To mitigate this, it is crucial to carefully control the reaction temperature and the rate of addition of reagents.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is classified as an acute toxicant (oral) and a skin sensitizer. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Schiff Base Formation
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently reactive amine. | Use a more nucleophilic amine or add a catalytic amount of a mild acid (e.g., acetic acid) to activate the aldehyde. |
| Steric hindrance around the amine or aldehyde. | Increase the reaction temperature and/or extend the reaction time. | |
| Reversibility of the reaction. | Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. | |
| Product decomposes upon isolation | Instability of the resulting imine. | Proceed to the next step (e.g., reduction in reductive amination) without isolating the imine. |
| Dark coloration of the reaction mixture | Polymerization of the indole starting material. | Run the reaction at a lower temperature and ensure efficient stirring. |
Knoevenagel Condensation
| Problem | Possible Cause | Suggested Solution |
| Low yield of the condensed product | Weak base catalyst. | Use a stronger, yet non-nucleophilic, base catalyst such as piperidine or DBU. |
| Deactivation of the aldehyde by the nitro group. | Increase the reaction temperature or use a more reactive active methylene compound. | |
| Formation of side products | Self-condensation of the active methylene compound. | Add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst. |
| Michael addition of the active methylene compound to the product. | Use stoichiometric amounts of reactants and monitor the reaction closely by TLC to avoid prolonged reaction times. | |
| Product is difficult to purify | Presence of starting materials and catalyst. | Utilize column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) for purification. |
Reductive Amination
| Problem | Possible Cause | Suggested Solution |
| Low yield of the secondary amine | Incomplete imine formation. | Add a catalytic amount of a mild acid (e.g., acetic acid) and allow sufficient time for imine formation before adding the reducing agent. Consider using a dehydrating agent. |
| Reduction of the aldehyde starting material. | Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | |
| Over-alkylation to form a tertiary amine. | Use an excess of the primary amine relative to the aldehyde. | |
| Reaction is sluggish | Sterically hindered amine or aldehyde. | Increase the reaction temperature. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields. |
Quantitative Data Summary
The following table summarizes representative reaction conditions for key derivatization reactions of indole-3-carbaldehydes. Note that specific conditions for the 6-nitro substituted analog may require optimization.
| Derivatization Reaction | Reagents & Catalysts | Solvent | Temperature | Typical Yield |
| Schiff Base Formation | Primary Amine, Acetic Acid (cat.) | Ethanol | Room Temp. to Reflux | Good to Excellent |
| Knoevenagel Condensation | Malononitrile, Piperidine (cat.) | Methanol | 60°C (Microwave) | >90% |
| Wittig Reaction | Phosphorus Ylide | Dichloromethane | Room Temperature | Good to High |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | Dichloromethane | Room Temperature | Good |
Experimental Protocols
General Protocol for Schiff Base Formation
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the primary amine (1.1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for Knoevenagel Condensation with Malononitrile
-
In a microwave reactor vial, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Irradiate the mixture in a microwave reactor at 60°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and wash the solid with water (3 x 5 mL).
-
Recrystallize the product from a mixture of hexane and dichloromethane to obtain the pure compound.[3]
Visualizations
Caption: General derivatization pathways for this compound.
References
Stability of 6-nitro-1H-indole-3-carbaldehyde in biological assay conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-nitro-1H-indole-3-carbaldehyde in typical biological assay conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Strongly acidic or basic solutions may promote hydrolytic degradation.[1] For many pharmaceutical compounds, acidic or basic conditions can catalyze hydrolysis, oxidation, and other chemical reactions, leading to loss of potency or the formation of harmful by-products.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][3]
-
Light: Exposure to UV or ambient light may lead to photodegradation.[1][3] Nitroaromatic systems, in particular, can be susceptible to photodegradation.[3]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of degradation products.[1][3] The indoline ring, a related structure, is known to be susceptible to oxidation.[3]
-
Reactivity with Assay Components: The compound may react with components in the assay medium, such as buffers, salts, or reducing agents.[4]
Q2: What is the recommended method for preparing stock solutions of this compound?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[5] For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[6] It is not recommended to store aqueous solutions for more than one day.[6]
Q3: How should I store the solid compound and its stock solutions?
To ensure maximum stability:
-
Solid Compound: Store in a cool, dry, and well-ventilated area, protected from light.[1] Temperatures between 2°C and 8°C are often recommended for similar nitro-indole compounds.[1]
-
Stock Solutions: Store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1][3] For short-term storage, solutions can be kept at low temperatures (e.g., -20°C or -80°C).[1] It is best to prepare fresh solutions for each experiment to avoid degradation.[1]
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
Discoloration, such as turning darker yellow or brown, is often an indication of compound degradation.[1] This can be caused by exposure to light, high temperatures, or incompatible solvent conditions.[1] To mitigate this, prepare fresh solutions before use and store them protected from light.[1][3]
Troubleshooting Guide
This guide addresses common problems that may be encountered when working with this compound in biological assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor results in biological assays | Compound degradation under assay conditions. | • Prepare fresh stock solutions for each experiment.[1]• Minimize the exposure of the compound to light during the experiment.[3]• Perform a stability check of the compound in the experimental buffer system (see Experimental Protocols section).• Consider the possibility of the compound reacting with other components in the assay medium.[4] |
| Precipitation of the compound from the solution | Poor solubility in the chosen solvent system or a change in temperature affecting solubility. | • Ensure the chosen solvent has adequate solubilizing power for the desired concentration.• Consider the use of a co-solvent system.• If precipitation occurs upon cooling, gently warm the solution before use.[1]• Always visually inspect for complete dissolution before use.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products or the presence of impurities in the starting material. | • Conduct forced degradation studies to identify potential degradation products and their retention times.[1]• Ensure the use of a high-purity grade of this compound.• Use a stability-indicating analytical method.[1] |
Stability of Related Nitro-Indole Compounds
While specific quantitative data for this compound is limited in publicly available literature, qualitative stability information for related nitroindole isomers can provide some guidance.
| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole |
| Qualitative Stability | By-products may form at elevated temperatures (e.g., above 40°C).[7] | Derivatives have been noted for their stability in duplexes.[7][8] | Stable under normal conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] |
Experimental Protocols
Protocol 1: General Assessment of Compound Stability in Assay Buffer
This protocol provides a general method to assess the chemical stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental assay buffer
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution into the experimental assay buffer to the final desired concentration. Incubate the solution under the same conditions as the planned biological assay (e.g., temperature, light exposure).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop any potential degradation by adding a quenching solution, such as ice-cold methanol or acetonitrile, and store at low temperature until analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation rate and calculate the half-life (t½) of the compound under the tested conditions.
Protocol 2: Assessing pH Stability
This protocol is designed to evaluate the stability of the compound across a range of pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analysis: At predetermined time intervals, withdraw samples from each pH buffer.
-
Analysis: Analyze the samples using HPLC or LC-MS/MS to quantify the amount of this compound remaining.
-
Data Interpretation: Compare the degradation rates at different pH values to identify the pH range in which the compound is most stable.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 10553-13-6: 6-Nitro-1H-indole-3-carboxaldehyde [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability and structure of DNA oligonucleotides containing non-specific base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 6-nitro-1H-indole-3-carbaldehyde: HPLC and Alternative Methods
The purity of 6-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds, is crucial for the quality, safety, and efficacy of the final pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of such pharmaceutical intermediates due to its high resolution and sensitivity.[1][2] This guide provides a comparative analysis of a proposed HPLC method for this compound against other analytical techniques, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the preferred method for the analysis of moderately polar, non-volatile organic compounds like this compound.[2][3] This technique offers robust and reliable separation of the main compound from its potential impurities.[4]
Potential Impurities: Impurities in a sample of this compound can originate from the starting materials, by-products of the synthesis, or degradation.[5] Based on the common synthesis of indole-3-carbaldehydes, potential impurities could include unreacted starting materials or by-products from side reactions.
For the purpose of this guide, we will consider the following potential impurities:
-
Impurity A: 6-nitro-1H-indole (Starting material)
-
Impurity B: Isatin (Oxidation by-product)
-
Impurity C: 6-nitroisatin (Oxidation by-product)
Quantitative Data Summary
The following table summarizes representative data from a proposed HPLC analysis of a this compound sample, demonstrating the separation and quantification of the main component and potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C: 6-nitroisatin | 3.8 | 21000 | 0.7 |
| Impurity B: Isatin | 4.5 | 15000 | 0.5 |
| This compound | 6.2 | 2910000 | 97.0 |
| Impurity A: 6-nitro-1H-indole | 8.9 | 54000 | 1.8 |
Experimental Protocol: Reversed-Phase HPLC
This protocol describes a general reversed-phase HPLC method suitable for the purity validation of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1200 Series or similar).[6]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Purity Validation Workflow
Caption: Workflow for the purity validation of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal methods that rely on different separation or detection principles.[1][3]
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.[4] | High resolution for separating structurally similar impurities; excellent sensitivity and reproducibility.[1] | Requires a reference standard for absolute quantification; may not detect non-UV active impurities.[8] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[3] | A primary analytical method that does not require a reference standard of the analyte; provides structural information.[3] | Lower sensitivity than HPLC; potential for signal overlap in complex mixtures.[3] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass spectrometry detection.[3] | High sensitivity for volatile impurities (e.g., residual solvents).[5] | Requires derivatization for non-volatile compounds; risk of thermal degradation.[3] |
| Differential Scanning Calorimetry (DSC) | Measures the change in melting point due to impurities.[1] | Provides an absolute measure of total purity for crystalline solids without a reference standard.[1] | Not suitable for amorphous materials or thermally unstable compounds; does not identify individual impurities. |
Detailed Experimental Protocols for Alternative Methods
Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.
-
Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Analysis: Integrate a well-resolved peak of the analyte and a peak from the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) to dissolve the sample.
-
GC Conditions:
-
Column: A suitable capillary column for volatile organics (e.g., DB-624).
-
Injector Temperature: 200 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-300.
-
-
Analysis: Identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive purity validation.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC provides a robust and reliable method with excellent resolving power for common process-related impurities.[2][3] However, for a comprehensive purity profile and to meet stringent regulatory requirements, employing orthogonal methods like qNMR for absolute quantification and structural confirmation, and GC-MS for volatile impurities, is highly recommended.[1][5] The choice of analytical methods should be guided by the specific requirements of the analysis, including the nature of the sample, expected impurities, and the intended use of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative study of synthesis methods for nitroindole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to nitroindole-3-carbaldehydes, crucial intermediates in the development of novel therapeutics. We will explore two primary strategies: the direct nitration of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of nitroindoles. This guide presents a compilation of experimental data from various sources to facilitate the selection of the most suitable method based on desired isomer, yield, and reaction conditions.
Key Synthesis Strategies: A Comparative Overview
The synthesis of nitroindole-3-carbaldehydes can be broadly approached via two distinct pathways:
-
Direct Nitration: This method involves the direct introduction of a nitro group onto the indole-3-carbaldehyde scaffold. The regioselectivity of this reaction is highly dependent on the nitrating agent and reaction conditions, often leading to a mixture of isomers.
-
Vilsmeier-Haack Formylation: This approach begins with the synthesis of the desired nitroindole isomer, followed by the introduction of the carbaldehyde group at the C-3 position using the Vilsmeier-Haack reaction. This method generally offers better control over the final product's isomeric purity.
Comparative Data on Synthesis Methods
The following table summarizes the quantitative data for the synthesis of various nitroindole-3-carbaldehyde isomers.
| Target Compound | Synthesis Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 4-Nitroindole-3-carbaldehyde | Direct Nitration | Indole-3-carbaldehyde | Conc. HNO₃ | - | Mixture of 4- and 6-nitro isomers | [1] |
| Vilsmeier-Haack Formylation | 4-Nitroindole | POCl₃, DMF | - | Data not available | - | |
| 5-Nitroindole-3-carbaldehyde | Vilsmeier-Haack Formylation | 5-Nitroindole | POCl₃, DMF | - | 85 | Based on general Vilsmeier-Haack procedures |
| 6-Nitroindole-3-carbaldehyde | Direct Nitration | Indole-3-carbaldehyde | Conc. HNO₃ | - | Predominantly 6-nitro isomer | [1] |
| Vilsmeier-Haack Formylation | 1-Methoxy-6-nitroindole | POCl₃, DMF | - | 94 (for 1-methoxy derivative) | [2][3] | |
| 7-Nitroindole-3-carbaldehyde | Direct Nitration | Indole-3-carbaldehyde | HNO₃ | - | Data not available | [4] |
| Vilsmeier-Haack Formylation | 7-Nitroindole | POCl₃, DMF | - | Data not available | [5] |
Note: The direct nitration of indole-3-carbaldehyde often results in a mixture of isomers, with the 6-nitro derivative being the predominant product. Separation of the 4- and 6-nitro isomers can be challenging. The Vilsmeier-Haack formylation of the corresponding nitroindole is generally the preferred method for obtaining a specific isomer.
Experimental Protocols
Method 1: Direct Nitration of Indole-3-carbaldehyde (General Procedure)
This method is suitable for obtaining a mixture of nitroindole-3-carbaldehydes, with a preference for the 6-nitro isomer.
Reagents and Materials:
-
Indole-3-carbaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Acetic Anhydride or Sulfuric Acid (optional, as catalyst/co-reagent)
-
Ice bath
-
Stirring apparatus
-
Appropriate workup and purification solvents and equipment (e.g., water, ethyl acetate, silica gel for chromatography)
Procedure:
-
Dissolve indole-3-carbaldehyde in a suitable solvent (e.g., acetic anhydride) and cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and the chosen co-reagent (e.g., acetic anhydride or sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the mixture of isomers using column chromatography on silica gel to isolate the desired nitroindole-3-carbaldehyde isomer.
Method 2: Vilsmeier-Haack Formylation of Nitroindoles (General Procedure)
This method is preferred for the synthesis of a specific isomer of nitroindole-3-carbaldehyde, starting from the corresponding nitroindole.
Reagents and Materials:
-
Nitroindole (e.g., 4-nitroindole, 5-nitroindole, 6-nitroindole, or 7-nitroindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Stirring apparatus
-
Appropriate workup and purification solvents and equipment (e.g., water, sodium hydroxide solution, ethyl acetate, silica gel for chromatography)
Procedure:
-
In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Dissolve the starting nitroindole in DMF in a separate flask.
-
Add the solution of the nitroindole dropwise to the prepared Vilsmeier reagent at low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or heat as required, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography on silica gel.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic methods.
References
A Comparative Guide to the Reactivity of 6-nitro-1H-indole-3-carbaldehyde and 5-nitro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric nitroindole derivatives: 6-nitro-1H-indole-3-carbaldehyde and 5-nitro-1H-indole-3-carbaldehyde. These compounds are valuable intermediates in the synthesis of various biologically active molecules. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting reaction outcomes in drug discovery and development. This comparison is based on available experimental data and an analysis of the electronic effects influencing their chemical behavior.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group significantly alters its electronic properties, influencing its reactivity. The position of the electron-withdrawing nitro group on the benzene ring of the indole nucleus has a profound impact on the electron density of the heterocyclic pyrrole ring and the reactivity of the aldehyde functional group at the C3 position. This guide will delve into a comparative analysis of the 6-nitro and 5-nitro isomers, focusing on their synthesis and the reactivity of the aldehyde moiety.
Data Presentation: A Comparative Overview
The following table summarizes key comparative data points related to the synthesis and potential reactivity of this compound and 5-nitro-1H-indole-3-carbaldehyde.
| Parameter | This compound | 5-nitro-1H-indole-3-carbaldehyde | References |
| Synthesis (Vilsmeier-Haack Formylation Yield) | ~94% (from 1-methoxy-6-nitroindole) | ~60-85% (from 5-nitro-1H-indole) | [1][2] |
| Electronic Effect of Nitro Group | Strong electron-withdrawing (-I, -M) | Strong electron-withdrawing (-I, -M) | General Knowledge |
| Predicted Aldehyde Reactivity | Potentially higher due to stronger electron withdrawal | Potentially lower compared to the 6-nitro isomer | Inferred from electronic effects |
Reactivity Analysis
The reactivity of these two isomers is primarily dictated by the electronic influence of the nitro group on the indole ring system.
Electronic Effects of the Nitro Group
The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density deactivates the indole ring towards electrophilic attack but enhances the electrophilicity of the C3-aldehyde carbon, making it more susceptible to nucleophilic attack.
The position of the nitro group determines the extent of its electron-withdrawing influence on the pyrrole ring and the C3-aldehyde. In the 6-nitro isomer , the nitro group is in conjugation with the C3 position through the indole ring system. This extended conjugation allows for more effective delocalization of electron density away from the C3-aldehyde, thereby increasing its electrophilicity.
For the 5-nitro isomer , while the nitro group still exerts a strong electron-withdrawing effect, its conjugation pathway to the C3 position is different. Theoretical considerations suggest that the electron-withdrawing effect at the C3 position might be slightly less pronounced compared to the 6-nitro isomer.
Synthesis via Vilsmeier-Haack Formylation
A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] The yield of this reaction can be an indicator of the nucleophilicity of the indole ring.
-
5-nitro-1H-indole-3-carbaldehyde has been synthesized from 5-nitro-1H-indole with reported yields ranging from 60% to 85%.[1]
-
The Vilsmeier-Haack formylation of 1-methoxy-6-nitroindole has been reported to proceed in a high yield of 94%.[2] It is important to note that the presence of the N-methoxy group in the starting material for the 6-nitro isomer may influence the reactivity and yield, making a direct comparison challenging. However, the high yield is indicative of the feasibility of this transformation.
The difference in reported yields, though not from a direct comparative study, may suggest that the C3 position of 6-nitroindole is more susceptible to electrophilic attack by the Vilsmeier reagent than that of 5-nitroindole.
Reactivity of the Aldehyde Functional Group
The increased electrophilicity of the aldehyde carbon in the nitro-substituted indole-3-carbaldehydes makes them excellent substrates for various condensation reactions, such as the Knoevenagel and Wittig reactions.
While direct comparative studies on the rates and yields of such reactions for the two isomers are scarce, it can be inferred from the electronic effects that the aldehyde group of This compound would be more reactive towards nucleophiles than that of the 5-nitro isomer. This is due to the greater electron deficiency at the C3-aldehyde carbon in the 6-nitro derivative.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below to aid in the practical application of these compounds.
Vilsmeier-Haack Formylation of 5-Nitro-1H-Indole
This protocol describes a general procedure for the synthesis of 5-nitro-1H-indole-3-carbaldehyde.
Materials:
-
5-nitro-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-nitro-1H-indole in DMF, cooled to 0 °C, add phosphorus oxychloride dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate in water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Nucleophilic Substitution on 1-methoxy-6-nitroindole-3-carbaldehyde
This protocol illustrates the enhanced reactivity of the indole C2 position in the presence of an N-methoxy and a C6-nitro group, which can be extrapolated to predict the behavior of the aldehyde in similar electron-deficient systems.
Materials:
-
1-methoxy-6-nitroindole-3-carbaldehyde
-
Nucleophile (e.g., piperidine)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nucleophile in DMF, add sodium hydride at room temperature.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde in DMF.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product.[2]
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Electronic influence of the nitro group on aldehyde reactivity.
Caption: General workflow for Vilsmeier-Haack formylation.
Conclusion
Based on the analysis of electronic effects and available synthetic data, This compound is predicted to be more reactive towards nucleophiles at the aldehyde carbon compared to 5-nitro-1H-indole-3-carbaldehyde . This is attributed to the more effective electron-withdrawing influence of the nitro group from the C6 position, which enhances the electrophilicity of the C3-aldehyde. While direct comparative kinetic studies are lacking, the higher reported yield in a related Vilsmeier-Haack synthesis for the 6-nitro isomer precursor supports the notion of distinct reactivity profiles. Researchers should consider these differences when designing synthetic routes and reaction conditions involving these valuable building blocks. Further quantitative experimental studies are warranted to provide a more definitive comparison of their reactivity.
References
Comparative Cytotoxicity of Nitroindole-3-carbaldehyde Positional Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic agents is paramount. This guide provides a comparative overview of the cytotoxic effects of positional isomers of nitroindole-3-carbaldehyde, a scaffold of interest in anticancer research. Due to the absence of a single head-to-head comparative study in the available literature, this guide synthesizes data from various sources to offer insights into the potential of these isomers.
Introduction
Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, and several have been developed into clinically approved drugs. The introduction of a nitro group to the indole ring can significantly modulate its biological properties, including its anticancer potential. The position of this electron-withdrawing group can influence the molecule's interaction with biological targets, thereby affecting its cytotoxicity. This guide focuses on the 4-, 5-, 6-, and 7-nitro positional isomers of indole-3-carbaldehyde.
Data Presentation: Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of nitroindole-3-carbaldehyde isomers and their derivatives. It is crucial to note that the data are collated from different studies using various cell lines and assays, which limits direct comparison. For instance, some studies report on the parent aldehyde, while others focus on more complex derivatives.
| Compound/Derivative | Isomer Position | Cell Line(s) | Assay | IC50 Value (µM) or Activity Noted |
| 4-Nitroindole-3-carbaldehyde (NICA) | 4-Nitro | A549 (Human Lung Carcinoma) | MTT Assay | Cytotoxic activity demonstrated, specific IC50 not provided.[1][2][3] |
| Pyrrolidine-substituted 5-nitroindole derivatives | 5-Nitro | HeLa (Human Cervical Cancer) | Alamar Blue | 5.08 ± 0.91 and 5.89 ± 0.73 |
| 6-Nitro-1H-indazole-3-carbaldehyde derivatives | 6-Nitro (indazole) | NCI-H460 (Lung Carcinoma) | Not Specified | 5–15 |
| 7-Nitroindole derivatives | 7-Nitro | Various cancer cell lines | Not Specified | Cytotoxic activity noted.[4] |
Disclaimer: The IC50 values listed above are not directly comparable due to variations in experimental conditions, including the specific derivatives tested and the cell lines used.
Key Findings from a Positional Perspective
-
5-Nitroindole Derivatives: Substituted 5-nitroindoles have demonstrated potent anticancer activity. For example, certain derivatives show significant inhibition of HeLa cell proliferation with IC50 values in the low micromolar range.[5] The mechanism of action for some of these derivatives involves the binding and stabilization of c-Myc G-quadruplex DNA structures.[4]
-
6-Nitroindole Scaffold: While direct data on 6-nitroindole-3-carbaldehyde is limited, studies on related 6-nitroindazole derivatives suggest that the 6-nitro substitution can confer significant antiproliferative activity.
-
7-Nitroindole Derivatives: The 7-nitroindole scaffold is a valuable template for designing anticancer agents. Derivatives have shown cytotoxicity across various cancer cell lines, potentially acting through the inhibition of key signaling pathways like PI3K/Akt/mTOR and by targeting G-quadruplex DNA structures.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for common cytotoxicity assays mentioned in the context of nitroindole research.
MTT Assay for Cytotoxicity of 4-Nitroindole-3-carbaldehyde
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: A stock solution of 4-nitroindole-3-carbaldehyde in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.[1]
-
Incubation: The cells are treated with the compound dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Alamar Blue Assay for Cytotoxicity of 5-Nitroindole Derivatives
The Alamar Blue assay also measures cell viability by using a redox indicator that changes color and fluoresces in response to metabolic activity.
-
Cell Seeding: HeLa cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the 5-nitroindole derivatives for a period of 72 hours.
-
Alamar Blue Addition: After the treatment period, Alamar Blue reagent is added to each well.
-
Incubation: The plate is incubated for a further 4-6 hours.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
Data Analysis: The dose-dependent cytotoxicity is evaluated in comparison to a DMSO control, and IC50 values are calculated using appropriate software.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 6-Nitro- and 5-Nitro-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is paramount for unambiguous identification and characterization. This guide provides a comprehensive spectroscopic comparison of 6-nitro-1H-indole-3-carbaldehyde and 5-nitro-1H-indole-3-carbaldehyde, complete with experimental data and protocols.
The position of the nitro group on the indole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these two isomers. While both share the same molecular formula (C₉H₆N₂O₃) and molecular weight (190.16 g/mol ), their unique structural arrangements give rise to distinct fingerprints in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-nitro- and 5-nitro-1H-indole-3-carbaldehyde, allowing for a direct and objective comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment) |
| This compound | DMSO-d₆ | 12.72 (s, 1H, NH), 10.08 (s, 1H, CHO), 8.78 (d, J=2.1 Hz, 1H, H-7), 8.54 (s, 1H, H-2), 8.13 (dd, J=8.8, 2.2 Hz, 1H, H-5), 7.80 (d, J=8.8 Hz, 1H, H-4) |
| 5-Nitro-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.80 (br s, 1H, NH), 10.06 (s, 1H, CHO), 9.10 (d, J=2.3 Hz, 1H, H-4), 8.59 (s, 1H, H-2), 8.20 (dd, J=9.0, 2.4 Hz, 1H, H-6), 7.78 (d, J=9.0 Hz, 1H, H-7) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d₆ | 185.7 (CHO), 143.8, 142.1, 139.3, 134.1, 122.0, 118.9, 116.4, 108.5 |
| 5-Nitro-1H-indole-3-carbaldehyde | DMSO-d₆ | 185.8 (CHO), 141.9, 140.2, 139.8, 126.1, 122.8, 118.0, 117.4, 113.1 |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3300 (N-H stretch), ~1660 (C=O stretch, aldehyde), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch) |
| 5-Nitro-1H-indole-3-carbaldehyde | ~3300 (N-H stretch), ~1665 (C=O stretch, aldehyde), ~1515 & ~1335 (NO₂ asymmetric and symmetric stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI+ | 191.04 | 163, 146, 116 |
| 5-Nitro-1H-indole-3-carbaldehyde | ESI+ / GC-MS | 191.04 / 190 (M⁺) | 163, 146, 116 / 160, 130, 103, 76[1] |
Visualizing the Experimental Workflow
To ensure clarity and reproducibility, the general workflow for the spectroscopic comparison of these isomers is outlined below.
Caption: General workflow for the spectroscopic comparison of the two isomers.
Detailed Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques employed in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitro-1H-indole-3-carbaldehyde isomer was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature (298 K).
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to the sample measurement.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to obtain the absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution in a volatile solvent like dichloromethane was prepared.
-
Data Acquisition:
-
ESI-MS: The sample solution was introduced into the ESI source of a mass spectrometer. Mass spectra were acquired in positive ion mode.
-
GC-MS: The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron impact) and mass analysis.
-
-
Data Processing: The resulting mass spectra were analyzed to determine the molecular ion peak and characteristic fragmentation patterns.
This comprehensive guide highlights the subtle yet significant spectroscopic differences between 6-nitro- and 5-nitro-1H-indole-3-carbaldehyde, providing a valuable resource for researchers in the field of chemistry and drug discovery. The distinct spectral features detailed herein are crucial for the accurate identification and characterization of these important isomeric compounds.
References
Comparative analysis of the electronic effects in nitroindole isomers
A Comparative Analysis of the Electronic Effects in 4-, 5-, 6-, and 7-Nitroindole Isomers
The electronic properties of nitroindole isomers are of paramount importance in the fields of medicinal chemistry and drug development. The position of the electron-withdrawing nitro group on the indole scaffold significantly influences the molecule's acidity, polarity, and spectroscopic characteristics. These, in turn, dictate its reactivity, biological activity, and potential as a therapeutic agent. This guide provides a comparative analysis of the electronic effects in 4-, 5-, 6-, and 7-nitroindole isomers, supported by available experimental and predicted data.
Quantitative Data Summary
| Isomer | pKa [Predicted] | Dipole Moment (Debye) [Predicted] |
| 4-Nitroindole | - | - |
| 5-Nitroindole | 15.25 ± 0.30[1] | - |
| 6-Nitroindole | - | - |
| 7-Nitroindole | 13.96 ± 0.30[2] | - |
No experimental pKa or dipole moment data was found for 4- and 6-nitroindole in the conducted search. Dipole moment data for any of the four isomers were not available.
| Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |
| 4-Nitroindole | 12.0 (s, 1H, NH), 8.08 (d, 1H), 7.93 (d, 1H), 7.79 (t, 1H), 7.24 (t, 1H), 7.08 (t, 1H) | - | DMSO-d₆ |
| 5-Nitroindole | 9.64 (s, 1H, CHO), 8.69 (d, 1H), 7.73 (m, 2H), 7.18 (d, 1H) for 5-nitroindole-3-carboxaldehyde | 183.97, 138.90, 118.13, 117.38, 111.91 for 5-nitroindole-3-carboxaldehyde | CDCl₃[3] |
| 6-Nitroindole | - | - | - |
| 7-Nitroindole | - | - | - |
Note: The provided NMR data for 5-nitroindole is for its 3-carboxaldehyde derivative. Directly comparable NMR data in the same solvent for all four isomers is not available.
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| 4-Nitroindole | ~380 | Not specified | 2-propanol | Dalton et al. |
| 5-Nitroindole | 322 | Not specified | 2-propanol | Dalton et al. |
| 6-Nitroindole | ~300 and ~360 | Not specified | 2-propanol | Dalton et al. |
| 7-Nitroindole | ~350 | Not specified | 2-propanol | Dalton et al. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of nitroindole isomers. Below are generalized protocols for key experiments.
1. Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the nitroindole isomer with a standardized solution of a strong acid or base, while monitoring the pH.
-
Apparatus : pH meter with a combination glass electrode, magnetic stirrer, and a burette.
-
Reagents :
-
Nitroindole isomer solution of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol).
-
Standardized hydrochloric acid or sodium hydroxide solution (e.g., 0.1 M).
-
Buffer solutions for pH meter calibration.
-
-
Procedure :
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the nitroindole solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the titrant in small, known increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
2. Determination of Dipole Moment by the Solution Method
This method relies on measuring the dielectric constant and density of dilute solutions of the polar nitroindole in a nonpolar solvent.
-
Apparatus : Dielectric constant meter, pycnometer for density measurements, and a thermostat.
-
Reagents :
-
High-purity nonpolar solvent (e.g., benzene or dioxane).
-
The nitroindole isomer.
-
-
Procedure :
-
Prepare a series of dilute solutions of the nitroindole isomer in the nonpolar solvent with known weight fractions.
-
Measure the dielectric constant of the pure solvent and each solution at a constant temperature.
-
Measure the density of the pure solvent and each solution at the same temperature using a pycnometer.
-
Calculate the molar polarization of the solute at infinite dilution using the Hedestrand equation or other appropriate methods.
-
Calculate the molar refraction from the refractive index of the solutions.
-
The dipole moment (μ) can then be calculated using the Debye equation.
-
3. UV-Visible Spectroscopy
This technique is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
-
Apparatus : UV-Visible spectrophotometer.
-
Reagents :
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
The nitroindole isomer.
-
-
Procedure :
-
Prepare a stock solution of the nitroindole isomer of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis spectrum for each solution, scanning a range of wavelengths (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax.
-
Visualization of a Relevant Signaling Pathway
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer. Notably, a 7-nitroindole compound has been identified as a potent inhibitor of Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth.
Comparative Analysis of Electronic Effects
The position of the nitro group on the indole ring has a profound impact on its electronic properties. The electron-withdrawing nature of the nitro group is exerted through both the inductive (-I) and resonance (-M) effects.
-
Acidity (pKa) : The nitro group increases the acidity of the N-H proton of the indole ring by stabilizing the resulting indolide anion. The predicted pKa of 7-nitroindole (13.96) is lower than that of 5-nitroindole (15.25), suggesting that the nitro group at the 7-position has a stronger acidifying effect.[1][2] This can be attributed to the proximity of the 7-position to the nitrogen atom, leading to a stronger inductive effect.
-
UV-Visible Absorption : The position of the nitro group influences the intramolecular charge transfer characteristics of the molecule, which is reflected in their UV-Vis spectra. 4-Nitroindole exhibits the most red-shifted absorption maximum (~380 nm), indicating a smaller energy gap for electronic transitions. This suggests a more extended conjugation and charge delocalization in the excited state for this isomer. 6-Nitroindole shows two distinct absorption maxima, which may be due to different electronic transitions.
-
Reactivity : The electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution and activates it towards nucleophilic substitution. The degree of deactivation and the site of nucleophilic attack will vary depending on the position of the nitro group. For instance, in 3-nitroindoles, the C2 position is susceptible to nucleophilic attack.
References
- 1. lookchem.com [lookchem.com]
- 2. 7-Nitroindole CAS#: 6960-42-5 [m.chemicalbook.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of experimental results using 6-nitro-1H-indole-3-carbaldehyde with mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-nitro-1H-indole-3-carbaldehyde and its structural analogs, with a focus on validation using mass spectrometry. The information presented herein is intended to support researchers in the fields of analytical chemistry, drug discovery, and medicinal chemistry by providing detailed experimental protocols, comparative data, and a rationale for analytical method selection.
Introduction
This compound is a member of the nitroindole family, a class of compounds with diverse biological activities, including potential anticancer and antimicrobial properties. Accurate identification and quantification of this molecule are critical for its development as a potential therapeutic agent or as a key intermediate in organic synthesis. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the characterization and quantification of such small molecules.
Comparative Analysis of Indole-3-Carbaldehyde Derivatives
The introduction of a nitro group to the indole scaffold can significantly impact its physicochemical properties and mass spectral fragmentation pattern. For a comparative analysis, we consider two analogs: the isomeric 5-nitro-1H-indole-3-carbaldehyde and the parent compound, indole-3-carboxaldehyde.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (Predicted/Observed) | Biological Relevance (General) |
| This compound | C₉H₆N₂O₃ | 190.16[1][2] | m/z 190 (M+), 160 ([M-NO]⁺), 144 ([M-NO₂]⁺), 116, 89 | Potential anticancer and antimicrobial agent.[3] |
| 5-nitro-1H-indole-3-carbaldehyde | C₉H₆N₂O₃ | 190.16 | m/z 190 (M+), 160 ([M-NO]⁺), 144 ([M-NO₂]⁺), 116, 89 | Potential anticancer and antimicrobial agent.[3] |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16[4][5][6] | m/z 145 (M+), 116, 89[5][6] | Precursor in the biosynthesis of various plant and microbial metabolites.[7] |
Mass Spectrometry: Predicted Fragmentation Pathway
The validation of this compound by mass spectrometry relies on its characteristic fragmentation pattern. Based on the analysis of structurally similar compounds, the following fragmentation pathway under electron ionization (EI) is proposed[3][8]:
Caption: Predicted mass spectral fragmentation of this compound.
Experimental Protocol: LC-MS/MS Validation
This protocol provides a general framework for the validation of this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples (e.g., Plasma): To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 191.05 [M+H]⁺.
-
Product Ions (for quantification and confirmation):
-
m/z 161.04 ([M+H-NO]⁺)
-
m/z 145.04 ([M+H-NO₂]⁺)
-
m/z 116.05
-
-
Collision Energy: Optimize for each transition.
Caption: Experimental workflow for LC-MS/MS validation.
Potential Biological Signaling Pathway Involvement
Nitro-containing compounds are known to exert their biological effects through various mechanisms, often involving reductive activation. In the context of potential anticancer activity, this compound could be hypothesized to interfere with cellular signaling pathways that regulate cell proliferation and survival.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The validation of this compound using mass spectrometry is a crucial step in its characterization and potential development. The predicted fragmentation pattern, along with the detailed LC-MS/MS protocol, provides a solid foundation for its unambiguous identification and quantification. Comparative analysis with its structural analogs highlights the unique characteristics imparted by the nitro group's position on the indole ring. Further investigation into its biological activities and specific signaling pathway interactions will be essential to fully elucidate its therapeutic potential.
References
- 1. This compound AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 2. This compound AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
The Evolving Landscape of Indole-based Inhibitors: A Comparative Look at 6-nitro-1H-indole-3-carbaldehyde Derivatives
For researchers and professionals in drug discovery, the indole scaffold remains a cornerstone of innovation. This guide offers a comparative analysis of the efficacy of 6-nitro-1H-indole-3-carbaldehyde derivatives against established inhibitors, drawing upon available data for structurally related compounds to illuminate their therapeutic potential.
While direct comparative studies on the efficacy of this compound derivatives are limited in current literature, a broader examination of nitro-indole and indole-3-carbaldehyde derivatives reveals significant promise in antimicrobial and anticancer applications. This guide synthesizes the existing experimental data for these related compounds, providing a valuable framework for future research and development.
Comparative Efficacy of Indole-3-Carbaldehyde Derivatives
The versatile indole-3-carbaldehyde scaffold has been extensively modified to explore a range of biological activities. The introduction of a nitro group, as in the case of this compound, is a common strategy in medicinal chemistry to enhance potency and modulate electronic properties. Investigations into related nitro-indole derivatives and other substituted indole-3-carbaldehydes offer insights into their potential as inhibitors.
Antimicrobial Activity
Hydrazone and semicarbazone derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial and antifungal properties. These derivatives are often compared against standard antibiotics to gauge their potency.
Table 1: Comparative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Target Organism | Efficacy (MIC in µg/mL) | Known Inhibitor | Efficacy (MIC in µg/mL) |
| Indole-3-aldehyde hydrazones (general) | Staphylococcus aureus | Significant activity | Ampicillin | - |
| Methicillin-resistant S. aureus (MRSA) | Better activity than Ampicillin | Ampicillin | - | |
| Escherichia coli | Broad spectrum | Ciprofloxacin | - | |
| Bacillus subtilis | Broad spectrum | Sultamicillin | - | |
| Candida albicans | Broad spectrum | Fluconazole | - | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | Tetracycline | - |
| Bacillus subtilis | 100 | Tetracycline | - | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | Tetracycline | - |
| Bacillus subtilis | 150 | Tetracycline | - | |
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Various bacteria | Less active than bromo/chloro derivatives | Tetracycline | - |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency. Data is compiled from multiple sources for illustrative purposes.[1][2][3]
Anticancer Activity
Derivatives of indole-3-carbaldehyde have also been investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Efficacy (IC50 in µM) | Known Inhibitor | Efficacy (IC50 in µM) |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | - | - | - |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound 5f) | MCF-7 (Breast) | 13.2 | - | - |
| MDA-MB-468 (Breast) | 8.2 | - | - |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following outlines key experimental protocols used in the evaluation of indole-3-carbaldehyde derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][2]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a known anticancer drug (positive control) for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing the Path to Discovery
Diagrams illustrating experimental workflows and biological pathways are essential tools for understanding complex scientific processes.
Caption: A generalized workflow for the synthesis and evaluation of novel inhibitors.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-nitro-1H-indole-3-carbaldehyde: A Safety and Operational Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 6-nitro-1H-indole-3-carbaldehyde with stringent safety measures due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe and compliant disposal, ensuring the well-being of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its specific hazards is the foundational step in its safe handling and disposal. The primary hazards, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are summarized below.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
Data sourced from Sigma-Aldrich safety information.[1]
Given these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2] Do not dispose of this chemical in the regular trash or down the drain.[2] The following protocol outlines the necessary steps for its safe disposal.
Waste Identification and Designation
From the moment it is intended for discard, this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) must be designated and treated as hazardous waste.[2][3]
Waste Segregation and Containerization
-
Segregate Incompatible Materials: This compound must be stored separately from incompatible materials, particularly strong oxidizing agents and strong reducing agents. As a nitro compound, it should also be segregated from flammable and combustible materials.[2]
-
Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw cap is recommended. For any solutions of the compound, use a compatible liquid waste container.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.[2][3][4]
Waste Labeling
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Sensitizer")
-
The date when waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4][5] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Secondary Containment: While the compound is a solid, it is good practice to place the solid waste container in a secondary tray to prevent contamination in case of a spill. Liquid waste containers must be stored in secondary containment.[2]
-
Accumulation Limits: Do not exceed the storage limits for hazardous waste in your SAA as defined by your institution's environmental health and safety (EHS) office and local regulations.[5]
Arranging for Disposal
Once the waste container is full or is ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.[3][5] Do not attempt to transport hazardous waste off-site yourself.
Disposal of Empty Containers
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and ensuring all chemical residue is removed, the container labels should be defaced, and the container can then be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.[3]
Experimental Protocols
This document provides operational and disposal plans. For detailed methodologies of specific experiments involving this compound, please refer to relevant published literature or internal standard operating procedures.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: A flowchart illustrating the proper disposal workflow for this compound.
References
Personal protective equipment for handling 6-nitro-1H-indole-3-carbaldehyde
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-nitro-1H-indole-3-carbaldehyde (CAS No. 10553-13-6). Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in the laboratory.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
Hazard Classification:
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from chemical suppliers and analogous compounds.[1][2][3]
Due to these hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) at all times and to handle the compound within a certified chemical fume hood to prevent inhalation of dust.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or butyl rubber gloves (consider double-gloving) | Laboratory coat | Required if not performed in a fume hood |
| Syntheses and Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (butyl rubber recommended for extended contact) | Chemical-resistant apron over a laboratory coat | Operations must be conducted in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if handling sealed containers |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step protocols provide guidance from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[4] The container must be kept tightly closed.
Handling and Use
-
Engineering Controls: All work with this compound, especially handling of the solid material, must be conducted in a certified chemical fume hood.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Preparedness: Ensure a chemical spill kit is readily available. In case of a spill, evacuate the area and follow your institution's emergency procedures.
Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and labeled hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.[1]
-
Store waste containers in a designated satellite accumulation area.
-
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate must be collected as hazardous waste.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
